Sodium dodecylbenzenesulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-87-0 (Parent) | |
| Record name | Sodium dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0041642 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15163-46-9, 25155-30-0 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium o-dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.639 | |
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| Record name | SODIUM O-DODECYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855754K9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Studies
Industrial Synthesis Routes and Methodological Innovations
Sodium dodecylbenzenesulfonate is a primary component of a class of anionic surfactants known as linear alkylbenzene sulfonates (LAS). Its industrial production is a multi-step process that begins with the synthesis of linear alkylbenzene (LAB).
The synthesis of the precursor for this compound, linear alkylbenzene (LAB), is achieved through the alkylation of benzene (B151609) with long-chain mono-olefins, such as dodecene. nih.govgoogle.com This process is a critical step in the production of fine chemicals and has evolved from traditional homogeneous catalysis to heterogeneous catalysis. researchgate.net The reaction is an electrophilic substitution where the olefin reacts with benzene in the presence of an acid catalyst. nih.gov
Historically, hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) were the primary catalysts used for this Friedel-Crafts alkylation. nih.govicis.com The HF process was considered highly commercially viable. icis.com However, due to the corrosive and hazardous nature of these catalysts, significant innovations have led to the adoption of solid acid catalysts. researchgate.neticis.com Since 1995, fixed-bed catalyst systems, such as the DETAL process, have been implemented to provide a non-corrosive and more environmentally benign alternative to HF. icis.com
The desired product, LAB, consists of several positional isomers. researchgate.net For instance, in the alkylation of benzene with 1-dodecene, five main isomers are formed: 2-LAB, 3-LAB, 4-LAB, 5-LAB, and 6-LAB. researchgate.net The 2-phenyl isomer (2-LAB) is often preferred due to its superior detergent properties and higher biodegradability. researchgate.net Research using zeolite catalysts, such as Beta zeolites, has shown high selectivity towards the formation of 2-LAB due to their specific channel structures. researchgate.net Studies have confirmed that Brønsted acid sites on the catalyst are the primary active sites for the alkylation reaction. cityu.edu.hk
Table 1: Comparison of Catalysts in LAB Production
| Catalyst Type | Catalyst Example | Process Type | Key Characteristics |
|---|---|---|---|
| Homogeneous Liquid Acid | Hydrogen Fluoride (HF) | Liquid Phase | Historically dominant, highly efficient, but corrosive and hazardous. nih.govicis.com |
| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | Liquid Phase | An older technology that is being phased out. icis.comecoinvent.org |
| Heterogeneous Solid Acid | Zeolites (e.g., in DETAL process) | Fixed-Bed | Non-corrosive, environmentally safer alternative to HF, allows for easier catalyst regeneration. researchgate.neticis.com |
The synthesized linear alkylbenzene is subsequently sulfonated to produce dodecylbenzenesulfonic acid. cir-safety.orgcosoonchem.com This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is attached to the benzene ring of the LAB molecule. alfa-chemistry.comnumberanalytics.com The most common sulfonating agents used commercially are sulfur trioxide (SO₃) and fuming sulfuric acid (oleum). numberanalytics.comgoogle.com
Sulfonation with vaporized sulfur trioxide is highly efficient and rapid, often completed in seconds in modern reactors like falling film reactors. cosoonchem.comgoogle.comacs.org This method is advantageous as it does not produce water as a byproduct, leading to less waste acid. cosoonchem.com However, the reaction is intensely exothermic and requires careful temperature control to prevent the formation of undesirable byproducts and discoloration. ecoinvent.orgcosoonchem.com The resulting sulfonic acid has a high viscosity, which can make heat dissipation challenging. cosoonchem.com
Alternatively, the oleum (B3057394) process involves reacting the alkylbenzene with 20% oleum (sulfuric acid containing 20% free SO₃) at temperatures between 35-50°C. google.com Kinetic studies have shown the sulfonation reaction to be complex. For example, one study using SO₃ in a 1,2-dichloroethane (B1671644) solution found the reaction order to be approximately 1.59 with respect to sulfur trioxide and 0.74 with respect to dodecylbenzene (B1670861). uwindsor.caresearchgate.net The reaction is generally considered a second-order reaction with respect to sulfur trioxide. uwindsor.ca
The final step in the production of this compound is the neutralization of the dodecylbenzenesulfonic acid intermediate. numberanalytics.com This is typically carried out using a base, most commonly a sodium hydroxide (B78521) (caustic soda) solution. cir-safety.orgalfa-chemistry.com The sulfonic acid is mixed with the sodium hydroxide solution under controlled temperature conditions (e.g., 40-50°C) until the pH reaches a neutral range of 7-8. alfa-chemistry.comgoogle.com
A specific technique known as "dry neutralization" is also employed, particularly in the production of powder detergents. researchgate.netacs.org In this process, liquid dodecylbenzenesulfonic acid is mixed with solid sodium carbonate. researchgate.netresearchgate.net The acid acts as both a reactant and a binder in a granulation process. acs.orgaiche.org The reaction kinetics in dry neutralization are complex, as they are influenced by the wetting of the carbonate particles by the acid and the diffusion of reactants through a passivation layer of the newly formed this compound. acs.orgaiche.org Incomplete neutralization can occur due to diffusion limitations, which can be mitigated by using a stoichiometric excess of carbonate or by intense mechanical agitation. acs.org
The sulfonation of linear alkylbenzene is not perfectly selective and can lead to the formation of byproducts. One significant byproduct is sulfonic acid anhydride (B1165640). acs.org This compound's presence in the freshly neutralized product can lead to a high apparent "free oil" content because it is soluble in hexane, a solvent used in analysis. acs.org The anhydride is relatively stable but undergoes slow hydrolysis upon standing, reacting with water to form two molecules of sulfonic acid. acs.org This hydrolysis results in a gradual increase in acidity over time, an effect known as "acid drift." acs.org
Research has shown that the formation of this anhydride is influenced by reaction conditions such as the ratio of sulfur trioxide to the hydrocarbon, reaction time, and temperature. acs.org Increasing the excess of sulfur trioxide generally leads to a higher content of anhydride in the sulfonic acid reaction mixture. acs.org
Table 2: Effect of SO₃-to-Dodecylbenzene Ratio on Anhydride Formation
| Molar Ratio SO₃/Dodecylbenzene | Anhydride in Sulfonic Acid (wt %) |
|---|---|
| 0.97 | 2.6 |
| 1.00 | 3.5 |
| 1.025 | 5.2 |
Source: Adapted from research findings on sulfonation byproducts. acs.org
Another common impurity, particularly when using oleum or sulfuric acid, is sodium sulfate (B86663), which is formed during the neutralization step. google.comgoogle.com Methods have been developed to reduce its content in the final product, such as adding calcium chloride during neutralization to precipitate the sulfate as calcium sulfate. google.com
Derivatization and Functionalization of Sodium o-Dodecylbenzenesulfonate
Once synthesized, sodium o-dodecylbenzenesulfonate (SDBS) can be chemically modified to create new surfactants with enhanced or specialized properties. These modifications often involve reactions targeting the aromatic ring of the molecule.
A notable derivatization strategy involves the reaction of sodium o-dodecylbenzenesulfonate with formaldehyde (B43269). mdpi.com This reaction leads to the introduction of hydroxymethyl groups onto the benzene ring, a process that can alter the surfactant's properties. The reaction is typically carried out by adding a formaldehyde solution dropwise to a solution of SDBS at reflux temperature for several hours. mdpi.com The solvent is subsequently removed by vacuum distillation to yield the modified product. mdpi.com
The extent of modification and the nature of the final product can be controlled by adjusting the molar ratio of the reactants, specifically the ratio of sodium o-dodecylbenzenesulfonate to formaldehyde. mdpi.com This allows for the synthesis of a range of derivatives from the same starting material. Characterization using techniques such as mass spectrometry and infrared spectroscopy has confirmed the successful synthesis of these new structures. mdpi.com For instance, the introduction of the hydroxymethyl group, an electron-donating group, can cause a blue shift in the maximum absorption wavelength in UV spectroscopy. mdpi.com
The chemical modification of sodium o-dodecylbenzenesulfonate, such as through the reaction with formaldehyde, results in the creation of multifunctional surfactants. mdpi.com These new compounds, derived from a simple reaction, can exhibit significantly different and often superior performance characteristics compared to the original SDBS. mdpi.com
For example, research has shown that formaldehyde-modified SDBS derivatives can exhibit enhanced emulsification abilities and a greater capacity to reduce interfacial tension between oil and water. mdpi.com These properties are highly desirable in applications such as enhanced oil recovery. Studies have demonstrated that the oil-displacement efficiencies of these multifunctional surfactants can be markedly higher than that of the parent SDBS. mdpi.com The foaming abilities of the derivatives can also be improved. mdpi.com By systematically varying the synthesis conditions, such as the reactant ratio, a series of multifunctional surfactants with a spectrum of properties can be produced. The table below, based on reported research, illustrates how different reactant ratios yield distinct products. mdpi.com
| Product Designation | Molar Ratio (SDBS:Formaldehyde) | Observed Outcome |
| SDBS-1 | 1:1 | Enhanced emulsifying ability at low and high concentrations. mdpi.com |
| SDBS-2 | 1:2 | Best oil-displacement efficiency (reported at 25%). mdpi.com |
| SDBS-3 | 1:3 | Improved foaming ability compared to SDBS. mdpi.com |
| SDBS-4 | 1:4 | Formation of emulsions with larger particle sizes at increased surfactant concentrations. mdpi.com |
Interfacial and Colloidal Science of Sodium O Dodecylbenzenesulfonate Systems
Surface and Interfacial Tension Phenomena of Sodium o-Dodecylbenzenesulfonate Systems
Sodium o-dodecylbenzenesulfonate (o-SDBS) is an anionic surfactant that significantly modifies the properties of interfaces, such as the boundary between air and water or oil and water. wikipedia.org As a surface-active agent, its molecules possess a dual character: a hydrophilic (water-attracting) sulfonate headgroup and a hydrophobic (water-repelling) dodecylbenzene (B1670861) tail. This structure drives the molecules to accumulate at interfaces, thereby reducing the surface or interfacial tension. wikipedia.org
Equilibrium Surface Tension Analysis
The addition of sodium o-dodecylbenzenesulfonate to an aqueous solution leads to a reduction in the surface tension of the water. mdpi.com This phenomenon occurs because the surfactant molecules preferentially adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads remaining in the water. This arrangement disrupts the cohesive energy at the surface of the water, resulting in lower surface tension. wikipedia.org
As the concentration of o-SDBS increases, the surface tension continues to decrease until it reaches a plateau. The concentration at which this plateau begins is known as the Critical Micelle Concentration (CMC). ntnu.nobohrium.com Beyond the CMC, the interface is saturated with surfactant molecules, and any additional molecules self-assemble in the bulk solution to form aggregates called micelles. mdpi.commdpi.com The formation of micelles is a key characteristic of surfactant solutions, and the CMC is a fundamental parameter that is influenced by factors such as the presence of electrolytes. mdpi.com Inorganic salts, for instance, are known to lower the CMC of SDBS. bohrium.com The presence of electrolytes enhances the screening of electrostatic repulsion between the anionic head groups of the surfactant molecules, which promotes both their packing at the interface and their aggregation into micelles at lower concentrations. mdpi.com
The table below shows the Critical Micelle Concentration (CMC) of Sodium Dodecylbenzene Sulfonate (SDBS) in the presence of various electrolytes at different concentrations.
Table 1: Critical Micelle Concentration (CMC) of SDBS with Different Electrolytes
| Electrolyte | Salt Concentration (M) | CMC (mM) |
|---|---|---|
| None | 0 | ~1.2 (Implied) |
| LiCl | 0.001 | ~0.9 |
| NaCl | 0.001 | ~0.8 |
| KCl | 0.001 | ~0.7 |
| MgCl₂ | 0.001 | ~0.6 |
| CaCl₂ | 0.001 | ~0.5 |
| LiCl | 0.01 | ~0.5 |
| NaCl | 0.01 | ~0.4 |
| KCl | 0.01 | ~0.3 |
| MgCl₂ | 0.01 | ~0.2 |
| CaCl₂ | 0.01 | ~0.15 |
| LiCl | 0.1 | ~0.2 |
| NaCl | 0.1 | ~0.15 |
| KCl | 0.1 | ~0.1 |
| MgCl₂ | 0.1 | ~0.05 |
This data is synthesized from graphical representations and textual descriptions in the cited sources. mdpi.comnewcastle.edu.au
Dynamics of Interfacial Layers
The behavior of surfactant-laden interfaces is not solely defined by their equilibrium state but also by their dynamic response to deformations. The study of interfacial dilational rheology provides insight into these dynamic properties, which are crucial for the stability of systems like foams and emulsions. bohrium.comresearchgate.net When an interface containing adsorbed o-SDBS molecules is expanded or compressed, the surface tension changes dynamically. This response is characterized by the dilational viscoelastic modulus, which has both an elastic (storage) and a viscous (loss) component. researchgate.net
The dynamics of these interfacial layers are governed by two primary relaxation processes: the exchange of surfactant molecules between the interface and the bulk solution, and the rearrangement of molecules within the interface itself. mdpi.com The rate of these processes is influenced by the surfactant's diffusion coefficient and any potential energy barriers to adsorption or desorption. ntnu.nobohrium.com Studies have shown that for o-SDBS solutions, dilational viscoelastic properties can be a non-monotonic function of factors like electrolyte concentration. researchgate.net For example, with increasing NaCl concentration, the maximum surface dilational elasticity and viscosity initially decrease at low salt levels (0.01 M) before increasing as the salt concentration rises further. bohrium.com
Influence of Electrolytes on Interfacial Tension
The presence of electrolytes, or salts, in an o-SDBS solution has a pronounced effect on its interfacial properties. mdpi.com The primary mechanism is the screening of electrostatic repulsions between the negatively charged sulfonate head groups of the o-SDBS molecules at the interface. mdpi.com Cations from the dissolved salt are attracted to the anionic head groups, neutralizing their charge and allowing the surfactant molecules to pack more densely at the interface. This increased packing density leads to a more significant reduction in surface tension for a given surfactant concentration. mdpi.commdpi.com This phenomenon is often referred to as the "salting-out" effect, which also promotes micelle formation at lower surfactant concentrations, thereby lowering the CMC. mdpi.com
Monovalent cations like sodium (Na+), potassium (K+), and lithium (Li+) reduce the surface tension and CMC of o-SDBS solutions. mdpi.comnewcastle.edu.au Their effectiveness, however, is not identical and depends on specific ion properties. Research has shown that the impact of these cations on the dilational viscoelasticity follows the order: K+ > Na+ > Li+. mdpi.com This order is attributed to the degree of matching in water affinities between the surfactant head group and the cation. mdpi.comresearchgate.net Ions with water affinities that more closely match that of the SDBS head group can form tighter ion pairs. This enhanced interaction promotes a higher concentration of surfactant at the interface and thus a more pronounced effect on interfacial properties. mdpi.com For instance, K+ ions lead to a greater increase in the dilational elasticity modulus compared to Na+ and Li+ ions. mdpi.com
Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) have a much more significant impact on the interfacial properties of o-SDBS solutions than monovalent cations. mdpi.commdpi.com Due to their higher charge density, they are more effective at screening the electrostatic repulsion between the surfactant head groups. mdpi.comresearchgate.net This leads to a more substantial decrease in both surface tension and the CMC. ntnu.nobohrium.commdpi.com The order of effectiveness for the dilational viscoelasticity among these ions is CaCl₂ > MgCl₂. mdpi.comnewcastle.edu.au This difference is explained by their classification as kosmotropic (structure-making) or chaotropic (structure-breaking) ions in relation to water. The less kosmotropic Ca²⁺ has a greater tendency to pair with the SDBS head groups, allowing for a more packed interfacial layer compared to the more kosmotropic Mg²⁺. mdpi.com The presence of divalent cations can also slow down the adsorption kinetics of the surfactant. bohrium.com
The table below illustrates the comparative effect of monovalent and divalent salts on the surface tension of a 0.5% SDBS solution.
Table 2: Effect of Salt Type on Surface Tension of 0.5% SDBS Solution
| Added Salt | Resulting Surface Tension (mN/m) |
|---|---|
| None | > 35 |
| Na₂SO₄ | ~32.5 |
| NaCl | ~31 |
Data synthesized from graphical representations in the cited source. mdpi.com
Trivalent cations, such as aluminum (Al³⁺), exhibit an even stronger effect on the interfacial properties of anionic surfactant solutions compared to monovalent and divalent cations. mdpi.com Their high charge density makes them exceptionally efficient at neutralizing the charge of the surfactant head groups. This leads to a very significant reduction in surface tension and CMC. Studies on similar anionic surfactants have demonstrated that the ability of inorganic salt ions to reduce surface tension follows the order of the cation's valence: Fe³⁺ > Cu²⁺ > Na⁺. mdpi.com Similarly, research on lignosulfonate solutions showed that the impact of salts on surface rheology followed the order: monovalent < divalent < trivalent, which is consistent with the increasing charge density and salting-out ability of the ions. mdpi.com
Self-Assembly and Aggregation Behavior
The self-assembly and aggregation of sodium o-dodecylbenzenesulfonate in aqueous solutions are fundamental to its function as a surfactant. This behavior is primarily driven by the amphiphilic nature of the molecule, which consists of a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene tail. In aqueous environments, these molecules spontaneously organize into larger structures to minimize the unfavorable contact between the hydrophobic tails and water molecules.
Micellization Characterization
The formation of micelles is a hallmark of surfactant behavior in solution. Micellization is characterized by several key parameters, including the critical micelle concentration, the micelle ionization fraction, and the aggregation number.
The critical micelle concentration (CMC) is the specific concentration at which surfactant monomers begin to associate and form micelles. Below the CMC, sodium o-dodecylbenzenesulfonate exists predominantly as individual molecules in solution. Above the CMC, the majority of additionally added surfactant molecules form micelles. The CMC is a crucial parameter as it dictates the concentration at which the surfactant becomes effective for many applications.
The CMC of sodium dodecylbenzenesulfonate (SDBS), a commercially common mixture of linear isomers, has been determined by various methods, including surface tension, conductivity, and fluorescence spectroscopy. nih.gov For instance, the CMC of a commercial SDBS was found to be approximately 1.2–2.9 mM. mdpi.com A study using a PVC membrane selective electrode determined the CMC of this compound to be 1.52x10⁻³ M at 25°C. eiu.edu Another study reported a CMC value of 3.77 x 10⁻⁴ M at 25°C. researchgate.net The presence of electrolytes, such as sodium chloride, can significantly lower the CMC due to the shielding of the electrostatic repulsion between the ionic head groups, which promotes micelle formation. mdpi.comias.ac.in
The table below presents CMC values for this compound at various temperatures, as determined by different experimental techniques.
| Temperature (°C) | CMC (M) | Measurement Method |
| 15 | 1.63 x 10⁻³ | PVC Electrode |
| 19.1 | 1.48 x 10⁻³ | PVC Electrode |
| 25 | 1.52 x 10⁻³ | PVC Electrode |
| 25 | 1.62 x 10⁻³ | Conductivity |
| 41.6 | 1.73 x 10⁻³ | PVC Electrode |
| 25 | 3.77 x 10⁻⁴ | Not specified in abstract |
| 25 | 2.92 x 10⁻³ | Conductivity |
| 30 | 2.98 x 10⁻³ | Conductivity |
| 35 | 3.08 x 10⁻³ | Conductivity |
| 40 | 3.22 x 10⁻³ | Conductivity |
This table presents a compilation of CMC values from various studies. eiu.eduresearchgate.nettandfonline.com
The micelle ionization fraction, often denoted as α, represents the degree to which the counterions (in this case, sodium ions) are dissociated from the micelle surface. The remaining fraction of counterions, (1-α), is considered bound to the micelle, partially neutralizing the charge of the aggregated head groups. This parameter is crucial for understanding the electrostatic interactions between micelles and other charged species in solution. The fraction of counterion dissociation has been shown to decrease with the addition of salts. ias.ac.in For sodium dodecyl sulfate (B86663), a related anionic surfactant, the degree of ionization is reported to be around 0.272. csun.edu
The aggregation number (N) is the average number of surfactant molecules that constitute a single micelle. This number is influenced by factors such as the surfactant's molecular structure, concentration, temperature, and the ionic strength of the solution. For this compound, the aggregation number can vary. Some studies have suggested that as the concentration of SDBS increases, the shape of the micelles can transition from spherical to more complex structures like ellipsoidal or rod-like aggregates, which would be accompanied by a change in the aggregation number. researchgate.net The addition of certain ionic liquids has also been observed to induce a significant increase in the size of SDBS aggregates. researchgate.net
Influence of Positional Isomers on Self-Assembly and Phase Behavior
Commercial linear alkylbenzene sulfonates are typically mixtures of various positional isomers, where the benzenesulfonate (B1194179) headgroup is attached to different positions along the dodecyl chain. nih.govacs.org The specific position of the headgroup has a profound impact on the surfactant's physicochemical properties, including its solubility, self-assembly, and phase behavior. nih.govacs.org
A systematic study of six monodisperse positional isomers of sodium para-dodecylbenzenesulfonate (Na-x-DBS, where x = 1-6 indicates the position of the phenylsulfonate group on the dodecyl chain) revealed significant differences in their aggregation and phase behavior. nih.govacs.org The effective molecular shape of the isomers changes as the headgroup moves from the end of the alkyl chain (x=1) towards the center. acs.org
For isomers with the headgroup closer to the end of the chain (e.g., Na-1-DBS, Na-2-DBS, and Na-3-DBS), the lyotropic liquid crystalline phase behavior is dominated by the formation of a micellar L₁ phase at lower concentrations, which transitions to a hexagonal phase and then a lamellar phase as the concentration increases. acs.orgresearchgate.net In contrast, for isomers where the headgroup is closer to the center of the chain, the hexagonal phase may be absent in the phase transition sequence. researchgate.net This is attributed to the different packing constraints of the molecules within the aggregates. nih.govacs.org
Vesicular Aggregation and Lyotropic Liquid Crystalline Phases
Under certain conditions, this compound and its isomers can form aggregates other than micelles, such as vesicles. Vesicles are enclosed bilayer structures that can encapsulate a volume of the aqueous solvent. The formation of vesicles from positional isomers of this compound-based pseudogemini surfactants has been reported. acs.orgnih.gov
With increasing concentration, aqueous solutions of this compound isomers can form various lyotropic liquid crystalline phases. nih.govacs.org These are ordered phases that still retain some degree of fluidity. The sequence of these phases is dependent on both concentration and temperature.
Commonly observed lyotropic liquid crystalline phases for linear alkylbenzene sulfonates include:
Hexagonal Phase (H₁): In this phase, cylindrical micelles are arranged in a hexagonal lattice. acs.orgwikipedia.org
Lamellar Phase (Lα): This phase consists of parallel bilayers of surfactant molecules separated by layers of water. acs.orgwikipedia.orgresearchgate.net
The formation of these ordered structures is a result of the interplay between the molecular geometry of the surfactant, the electrostatic interactions between the head groups, and the hydrophobic interactions of the alkyl chains. acs.org Studies on symmetric double-tailed alkylbenzenesulfonate surfactants have also shown the formation of isotropic, lamellar, and vesicular phases. nih.gov The investigation of the phase behavior of mixed surfactant systems containing sodium dodecyl-p-benzene sulfonate has also been a subject of research, revealing complex phase diagrams with mixed mesophase coexistence regions. researchgate.net
Ionic Self-Assembly Reactions and Mechanisms
As an ionic surfactant, sodium o-dodecylbenzenesulfonate participates in ionic self-assembly reactions. atamanchemicals.comsigmaaldrich.com This process is driven by the amphiphilic nature of the SDBS molecule, which consists of a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group. atamanchemicals.comchemicalbook.com In aqueous solutions, these molecules spontaneously assemble into aggregates to minimize the unfavorable contact between the hydrophobic tails and water.
The primary mechanism of self-assembly is the formation of micelles above a specific concentration known as the critical micelle concentration (CMC). atamanchemicals.com In water at 25°C, the CMC of SDBS is 8.2 mM. atamanchemicals.com At this concentration, the surfactant molecules aggregate to form micelles, which are typically spherical structures with the hydrophobic tails forming the core and the hydrophilic heads facing the surrounding water. wikipedia.org The aggregation number, or the number of surfactant molecules in a micelle, is approximately 62 for SDBS. atamanchemicals.com The micelle ionization fraction, which indicates the degree of dissociation of the counterions from the micelle surface, is about 0.3. atamanchemicals.com
The self-assembly process is a spontaneous phenomenon, as indicated by a negative Gibbs free energy of formation (ΔG). For instance, in a mixture with the biosurfactant surfactin, the formation of a mixed interfacial monolayer was found to be a spontaneous process with a ΔG of –2.42 kJ/mol. taylorandfrancis.com This tendency to self-assemble is fundamental to the surfactant's function in various applications.
Micellar Nanoreactor Systems
The micelles formed by sodium o-dodecylbenzenesulfonate can act as nanoreactors, providing a distinct microenvironment for chemical reactions. The hydrophobic core of the micelle can solubilize nonpolar substances, while the hydrophilic shell interacts with the aqueous bulk phase. This compartmentalization allows for reactions to occur at interfaces and can influence reaction rates and pathways.
SDBS has been utilized to stabilize dispersions of graphene nanoflakes and to suspend single-walled carbon nanotubes in aqueous media, demonstrating its role in creating and stabilizing nanoscale systems. sigmaaldrich.com Furthermore, SDBS has been employed in the fabrication of amperometric biosensors for glucose, highlighting its application in creating functional nanostructures. sigmaaldrich.com
Foaming Properties and Stability
Sodium o-dodecylbenzenesulfonate is known for its strong foaming ability, producing high and stable foams. atamanchemicals.comatamanchemicals.com The foaming properties can be managed through the addition of substances like sodium soaps or defoamers. atamanchemicals.com
Foaming Performance Evaluation
The foaming performance of SDBS solutions is typically evaluated by measuring foam volume and foam half-life. drpress.org The stirring method is a common technique used to generate foam, after which the initial foam volume and the time it takes for the foam to reduce to half its initial volume (half-life) are recorded. drpress.org
Research has shown that the foaming ability of SDBS is concentration-dependent. One study found that the optimal concentration for foaming performance was 0.3%, at which the highest foam volume was achieved. drpress.orgresearchgate.net Another study indicated that the foam volume increases significantly with concentration, reaching a maximum at 0.5%. academie-sciences.fr
| Concentration (%) | Optimal Foaming Performance Noted | Reference |
|---|---|---|
| 0.3 | Highest foam volume and best foaming property. | drpress.orgresearchgate.net |
| 0.5 | Maximum foam height observed. | academie-sciences.fr |
Factors Influencing Foam Stability (e.g., Temperature, Electrolytes, Nanoparticles)
Several factors can influence the stability of foams generated by sodium o-dodecylbenzenesulfonate.
Temperature: Generally, an increase in temperature leads to decreased foam stability and a shorter foam half-life. drpress.orgresearchgate.net This is attributed to the increased evaporation of the liquid phase within the foam structure, causing the bubbles to rupture more quickly. researchgate.net However, some studies have shown that SDBS can maintain good foaming performance even after being subjected to high temperatures. For instance, after hot rolling at 240°C for 16 hours, SDBS still exhibited good foaming properties. zjyywjy.com.cn
Electrolytes: The presence of salts like sodium chloride and calcium chloride has been shown to have a minimal effect on the foam stability of SDBS, indicating good salt resistance. drpress.orgresearchgate.net
Nanoparticles: The addition of nanoparticles, such as silica (B1680970) (SiO2), can enhance foam stability. researchgate.net The nanoparticles, in conjunction with the surfactant molecules, can adsorb onto the bubble surface, creating a more rigid and stable foam structure. researchgate.net The synergistic effect between SDBS and nanoparticles can generate stronger foams than the surfactant alone. researchgate.net
Emulsification and Dispersion Properties
Sodium o-dodecylbenzenesulfonate possesses effective emulsifying and dispersing properties. atamanchemicals.comcosoonchem.com As a surfactant, it reduces the surface tension between oil and water, facilitating the formation of emulsions where one liquid is dispersed in the other in the form of fine droplets. atamanchemicals.comchemicalbook.com This property is crucial in applications such as detergents, where it helps to remove oily dirt. chemicalbook.com SDBS is also used as an emulsifying and dispersing agent in various industrial processes, including the preparation of cosmetics, printing and dyeing auxiliaries, and pesticides. atamanchemicals.comcosoonchem.com
Emulsion Formation and Stabilization Mechanisms
Sodium o-dodecylbenzenesulfonate (SDBS) is an anionic surfactant that plays a crucial role in the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another. pcc.euwikipedia.org Its effectiveness stems from its amphiphilic molecular structure, which possesses both a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate head group. cosoonchem.com This structure allows SDBS to position itself at the oil-water interface, significantly lowering the interfacial tension between the two phases and reducing the energy required to form an emulsion. atamanchemicals.comresearchgate.net
The mechanisms by which SDBS stabilizes emulsions are multifaceted. Primarily, upon adsorbing at the oil-water interface, the charged sulfonate head groups orient towards the aqueous phase, creating an electrostatic barrier. This barrier generates repulsive forces between adjacent droplets, preventing them from coalescing. SDBS is effective in forming oil-in-water (o/w) emulsions, and its efficiency can be enhanced through the use of co-surfactants like alcohols. researchgate.net
Recent research has highlighted more complex stabilization pathways. In one area of study, SDBS has been used in conjunction with anisotropic, slice-like aluminum oxide hydroxide (B78521) (AlOOH) nanoparticles to create highly stable Pickering emulsions. researchgate.net In these systems, SDBS adsorbs onto the AlOOH nanoparticles, modifying their surface properties. researchgate.net This leads to the formation of a robust, three-dimensional network of micro-flocculated nanoparticles at the oil-water interface, which acts as a mechanical barrier to prevent both coalescence and phase separation. researchgate.net These nanoparticle-surfactant stabilized emulsions exhibit exceptional tolerance to a wide range of shear rates, temperatures, and electrolyte concentrations, making them suitable for demanding applications like enhanced oil recovery (EOR). researchgate.net
Another stabilization mechanism involves the solubilization of oil components within SDBS micelles, which can occur even at low surfactant concentrations before a microemulsion is formed. researchgate.net The interaction depends on the nature of the oil components. For instance, nonpolar compounds like 1-hexene (B165129) are localized within the core of the SDBS micelles, whereas polar compounds such as anisole (B1667542) reside in the palisade layer between the core and the hydrophilic head groups. This differential solubilization can alter the micelle structure itself, potentially inducing a sphere-to-rod transition, which in turn affects the rheology and stability of the system. researchgate.net
The table below summarizes findings on the emulsification capabilities of SDBS and its modified derivatives in enhancing oil recovery, a key application for these systems.
Table 1: Enhanced Oil Recovery and Emulsification Ability of SDBS and Derivatives
| Surfactant | Oil Displacement Efficiency (%) | Emulsification Performance Notes |
|---|---|---|
| SDBS (Control) | Varies (baseline) | Forms standard emulsions. |
| SDBS-1 | Higher than SDBS | Strong emulsifying ability at both low and high concentrations. mdpi.com |
| SDBS-2 | 25% | Significantly higher oil-displacement efficiency compared to SDBS. mdpi.com |
| SDBS-3 | Higher than SDBS | Enhanced emulsion formation compared to SDBS. mdpi.com |
| SDBS-4 | Higher than SDBS | Emulsion particle size increases with surfactant concentration. mdpi.com |
Dispersion Stability in Suspensions
Sodium o-dodecylbenzenesulfonate is widely utilized to enhance the stability of suspensions, which consist of solid particles dispersed in a liquid medium. atamanchemicals.comchemicalbook.com The primary mechanism for stabilization is the adsorption of SDBS molecules onto the surface of the suspended particles. This adsorption modifies the surface charge and creates repulsive forces that prevent the particles from aggregating and settling. researchgate.net
A key parameter in evaluating dispersion stability is the zeta potential, which measures the magnitude of the electrostatic charge at the particle surface. The adsorption of the anionic SDBS surfactant typically imparts a more negative zeta potential to the particles. researchgate.net For instance, in studies of multi-walled carbon nanotube (MWCNT) dispersions, the absolute value of the zeta potential was observed to increase dramatically with SDBS concentration, indicating enhanced electrostatic repulsion and greater stability. researchgate.net Similarly, when SDBS was used to stabilize carbon black suspensions, hydrophobic interactions drove the strong adsorption of the surfactant onto the particles, leading to a shift in zeta potential and improved dispersion. researchgate.netnih.gov The addition of an electrolyte like sodium chloride can further increase the amount of SDBS adsorbed. nih.gov
The effectiveness of SDBS in stabilizing suspensions has been demonstrated in various systems. It is used to prepare stable aqueous dispersions of graphene nanoflakes and to suspend individual single-walled carbon nanotubes. chemicalbook.comsigmaaldrich.com In industrial applications, SDBS is used to stabilize ceramic glaze suspensions composed of minerals like limestone, feldspar, quartz, and kaolin. researchgate.net Studies on these systems show that SDBS adsorption increases the stability of the suspension in deionized water and low-concentration electrolyte solutions. researchgate.net The adsorption behavior in these complex mineral systems was found to fit the Freundlich isotherm model more closely than the Langmuir model, suggesting adsorption occurs on a heterogeneous surface with varied site energies. researchgate.net
The table below presents research findings on the effect of SDBS concentration on the stability of a ceramic glaze suspension, as measured by the change in absorbance over time. A slower decrease in absorbance indicates greater stability against settling.
Table 2: Effect of SDBS Concentration on the Stability of Ceramic Glaze Suspension
| Time (minutes) | Relative Absorbance (No SDBS) | Relative Absorbance (0.6 mM SDBS) | Relative Absorbance (2.0 mM SDBS) |
|---|---|---|---|
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | 0.85 | 0.95 | 0.98 |
| 20 | 0.72 | 0.91 | 0.96 |
| 30 | 0.63 | 0.88 | 0.94 |
| 40 | 0.55 | 0.85 | 0.92 |
| 50 | 0.48 | 0.82 | 0.90 |
| 60 | 0.42 | 0.80 | 0.89 |
Data derived from dispersion stability investigation of ceramic glaze suspensions. researchgate.net
Adsorption Phenomena of Sodium O Dodecylbenzenesulfonate
Adsorption Mechanisms on Various Substrates
The adsorption of sodium o-dodecylbenzenesulfonate onto different materials, such as minerals, activated carbon, and polymers, is driven by several key mechanisms. These mechanisms can act individually or in concert to facilitate the binding of SDBS to the substrate surface. The dominant mechanism often depends on the specific characteristics of the adsorbent and the chemistry of the aqueous solution.
For instance, studies on the adsorption of dodecylbenzenesulfonates on soil colloids have highlighted the significant role of sesquioxides (iron and aluminum oxides) in the adsorption process. tandfonline.com The correlation between the amount of SDBS adsorbed and the sesquioxide content suggests a strong interaction. tandfonline.com Similarly, clay minerals like montmorillonite (B579905) have been shown to adsorb SDBS, with the process being influenced by factors such as pH and the presence of other ions. nih.govnih.gov On carbonaceous materials like activated carbon and carbon black, hydrophobic interactions are often the primary driving force for adsorption. nih.govnih.gov
The following subsections delve into the specific molecular interactions that underpin the adsorption of SDBS on various substrates.
Hydrophobic interactions are a major driving force in the adsorption of SDBS, particularly on nonpolar or hydrophobic surfaces. nih.gov The dodecyl chain of the SDBS molecule is hydrophobic, meaning it repels water. In an aqueous environment, these hydrophobic tails tend to minimize their contact with water by associating with nonpolar surfaces. This phenomenon is a key factor in the adsorption of SDBS onto materials like activated carbon, carbon black, and certain polymers. nih.govnih.govmdpi.com
Research has shown a strong correlation between the hydrophobicity of the adsorbent and the amount of SDBS adsorbed. For example, the adsorption of SDBS on carbon black particles is primarily attributed to hydrophobic interactions. nih.gov The presence of salts, such as sodium chloride (NaCl), can enhance these interactions by reducing the solubility of SDBS in water, thereby promoting its transfer to the adsorbent surface. nih.govresearchgate.net This effect is due to the "salting-out" phenomenon, which increases the effective hydrophobicity of the surfactant.
Studies on modified zeolites have also demonstrated the importance of hydrophobic interactions. When a natural zeolite is modified with a cationic surfactant like cetyl trimethylammonium bromide (CTAB), it creates a hydrophobic surface that can effectively adsorb anionic surfactants like SDBS through hydrophobic interactions between their alkyl chains. ufrgs.br Similarly, the adsorption of SDBS on macroporous adsorbent resins is significantly influenced by the hydrophobic nature of the resin. mdpi.com
Electrostatic forces, both attractive and repulsive, play a crucial role in the adsorption of SDBS, which is an anionic surfactant. The sulfonate head group of the SDBS molecule carries a negative charge in aqueous solutions. The nature of the adsorbent's surface charge, which is often pH-dependent, therefore dictates the electrostatic interaction with SDBS.
On positively charged surfaces, electrostatic attraction will promote the adsorption of the negatively charged SDBS molecules. Conversely, on negatively charged surfaces, electrostatic repulsion will hinder adsorption. For instance, the adsorption of SDBS on montmorillonite, a clay mineral that typically carries a negative surface charge, is hindered by electrostatic repulsion. nih.gov However, this repulsion can be reduced by lowering the pH of the solution, which protonates the surface hydroxyl groups and makes the surface less negative, thereby increasing SDBS adsorption. nih.gov
The modification of surfaces can also alter electrostatic interactions. For example, modifying a negatively charged zeolite with a cationic surfactant can reverse the surface charge to positive, which then facilitates the adsorption of anionic SDBS through electrostatic attraction. ufrgs.br In some cases, even on negatively charged surfaces, adsorption can occur if other forces, such as hydrophobic interactions, are strong enough to overcome the electrostatic repulsion. researchgate.net The presence of counter-ions, like Ca2+, can also mediate the interaction by bridging the negatively charged surface and the anionic surfactant. nih.gov
The following table summarizes the effect of pH on the zeta potential and adsorption of SDBS on montmorillonite, illustrating the interplay of electrostatic forces.
| pH | Zeta Potential (mV) | SDBS Adsorption | Primary Interaction |
| Low | Less Negative | Increased | Reduced electrostatic repulsion, allowing other forces like hydrophobic interactions to dominate. nih.gov |
| High | More Negative | Decreased | Increased electrostatic repulsion between the negatively charged surface and the anionic SDBS. nih.gov |
Ligand exchange is a significant adsorption mechanism for sodium o-dodecylbenzenesulfonate, particularly on surfaces rich in metal oxides and hydroxides, such as those found in many soils and sediments. tandfonline.com This mechanism involves the displacement of a ligand (an ion or molecule) from a central metal atom or ion on the adsorbent surface by the sulfonate group of the SDBS molecule.
In the context of soil colloids, it has been proposed that the sulfonate group of the dodecylbenzenesulfonate molecule can replace hydroxyl ions (OH-) or other weakly bound ligands on the surfaces of iron and aluminum sesquioxides. tandfonline.com This process forms a coordinate bond between the sulfonate group and the metal ion on the surface, leading to the adsorption of the SDBS molecule. tandfonline.comresearchgate.net The strength of this interaction contributes to the retention of SDBS in soils. tandfonline.com
The favorability of ligand exchange can be influenced by the pH of the system and the presence of other competing anions. tandfonline.com For example, the adsorption of dodecylbenzenesulfonates on soil colloids was found to be significantly affected by pH and the presence of sulfate (B86663) (SO₄²⁻) and phosphate (B84403) (H₂PO₄⁻) ions, which can also participate in ligand exchange reactions. tandfonline.com
Hydrogen bonding can contribute to the adsorption of sodium o-dodecylbenzenesulfonate, although it is generally considered a weaker interaction compared to hydrophobic or electrostatic forces in this context. wikipedia.orgnih.gov A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
In the case of SDBS adsorption, hydrogen bonds can potentially form between the sulfonate group of the SDBS molecule and hydroxyl groups (-OH) present on the surface of certain adsorbents, such as silica (B1680970), metal oxides, and some polymers. wikipedia.orgnih.gov The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the hydrogen atoms of the surface hydroxyl groups can act as hydrogen bond donors.
The water-solubility of the oxygen-containing groups in surfactants is a result of hydrogen bonding. wikipedia.org While SDBS is an anionic surfactant, the principles of hydrogen bonding with its sulfonate head group are relevant. The strength of these bonds is intermediate between weaker van der Waals forces (physisorption) and stronger covalent bonds (chemisorption). nih.gov The formation of hydrogen bonds is often considered a type of physisorption. nih.gov
The concept of charge-transfer bonds in the adsorption of sodium o-dodecylbenzenesulfonate is less commonly cited in the primary literature compared to other mechanisms like hydrophobic and electrostatic interactions. However, it can be a contributing factor in specific systems. A charge-transfer bond, or complex, involves the transfer of a fraction of an electronic charge from an electron donor to an electron acceptor.
While direct evidence for charge-transfer bonds in SDBS adsorption is not extensively detailed in the provided search results, the dispersive interactions between the SDBS and a carbon surface, which are cited as being largely responsible for adsorption on activated carbon, can have a charge-transfer character. nih.gov These interactions are part of the broader category of van der Waals forces but can involve some degree of electron cloud polarization and temporary dipole formation that resembles a weak charge-transfer process.
The adsorption of sodium o-dodecylbenzenesulfonate can be classified as either chemisorption or physisorption, depending on the nature of the forces binding the surfactant to the adsorbent surface. The distinction lies in the strength and type of the interaction.
Physisorption , or physical adsorption, is characterized by weak, long-range intermolecular forces, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds. nih.govgoldapp.com.cn This type of adsorption is generally reversible, not highly specific, and can result in the formation of multiple layers of adsorbate on the surface. goldapp.com.cn The enthalpy of physisorption is typically low, in the range of 20-40 kJ/mol. goldapp.com.cn The adsorption of SDBS on many surfaces, particularly where hydrophobic interactions and hydrogen bonding are the dominant mechanisms, can be considered physisorption. nih.govnih.gov For instance, the adsorption of SDBS on mesoporous silica nanofibers has been described as multilayer physisorption. nih.gov
The following table provides a comparative overview of chemisorption and physisorption in the context of SDBS adsorption.
| Feature | Physisorption | Chemisorption |
| Binding Forces | Weak van der Waals forces, hydrophobic interactions, hydrogen bonds. nih.govgoldapp.com.cn | Strong covalent or ionic bonds, ligand exchange. goldapp.com.cnscispace.com |
| Adsorption Enthalpy | Low (approx. 20-40 kJ/mol). goldapp.com.cn | High (approx. 80-240 kJ/mol). goldapp.com.cn |
| Reversibility | Generally reversible. goldapp.com.cn | Generally irreversible. goldapp.com.cn |
| Specificity | Low specificity. goldapp.com.cn | High specificity. goldapp.com.cn |
| Adsorption Layers | Multilayer adsorption is possible. goldapp.com.cnnih.gov | Monolayer adsorption. goldapp.com.cn |
| Example with SDBS | Adsorption on mesoporous silica nanofibers. nih.gov | Adsorption on montmorillonite. nih.gov |
Adsorption Kinetics Modeling
The investigation of adsorption kinetics provides insights into the rate and mechanism of the adsorption process. Two primary models, the pseudo-first-order and pseudo-second-order kinetic models, are commonly employed to analyze the time-dependent adsorption of SDBS onto various adsorbents.
Pseudo-First-Order Kinetic Model
The pseudo-first-order model, often associated with physisorption, describes the rate of adsorption as being proportional to the number of unoccupied sites on the adsorbent. The linear form of the pseudo-first-order equation is expressed as:
where:
qe is the amount of SDBS adsorbed at equilibrium (mg/g).
qt is the amount of SDBS adsorbed at time t (mg/g).
k1 is the rate constant of the pseudo-first-order adsorption (min⁻¹).
Studies have shown that the adsorption of SDBS does not always follow the pseudo-first-order model. For instance, in the adsorption of SDBS onto modified natural zeolite, the calculated equilibrium adsorption capacity (qe) from this model did not align well with the experimental values, and the correlation coefficients were low. ufrgs.br This suggests that the adsorption process is not solely governed by diffusion through a boundary layer.
Pseudo-Second-Order Kinetic Model
The pseudo-second-order kinetic model is frequently found to be more suitable for describing the adsorption of SDBS. ufrgs.brnih.govnih.gov This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ncsu.edu The linear form of the pseudo-second-order equation is:
where:
k2 is the rate constant of the pseudo-second-order adsorption (g/mg·min).
The superior fit of the pseudo-second-order model has been observed in various studies. For example, the adsorption of SDBS on modified natural zeolite and montmorillonite minerals showed excellent correlation with this model. ufrgs.brnih.gov This indicates that the adsorption process is likely controlled by chemical adsorption. nih.gov The model's success in fitting experimental data is often attributed to its ability to describe the entire adsorption process, from the initial stages to equilibrium. ncsu.edu
| Adsorbent | Kinetic Model | Rate Constant (k₂) (g/mg·min) | Equilibrium Adsorption Capacity (qₑ) (mg/g) | Correlation Coefficient (R²) | Reference |
| Modified Natural Zeolite | Pseudo-Second-Order | Varies with modification | Varies with modification | >0.99 | ufrgs.br |
| Montmorillonite | Pseudo-Second-Order | Not specified | Increases with concentration | High | nih.gov |
| Mesoporous Silica Nanofibers | Pseudo-Second-Order | Not specified | 158.98 | Not specified | nih.gov |
| Lignin-based Activated Carbons | Second Apparent Order | Not specified | Not specified | Not specified | nih.gov |
Adsorption Isotherm Analysis
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. Various isotherm models are used to understand the nature of the adsorption process.
Langmuir Adsorption Model
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. acs.org The linear form of the Langmuir equation is:
where:
Ce is the equilibrium concentration of SDBS in the solution (mg/L).
qe is the amount of SDBS adsorbed per unit mass of adsorbent at equilibrium (mg/g).
qm is the maximum monolayer adsorption capacity (mg/g).
KL is the Langmuir constant related to the energy of adsorption (L/mg).
The Langmuir model has been successfully applied to describe the adsorption of SDBS on various materials, including modified natural zeolites and lignin-based activated carbons. ufrgs.brnih.gov For instance, in the case of SDBS adsorption on modified zeolite, the equilibrium data showed an excellent correlation with the Langmuir isotherm model. ufrgs.br Similarly, the adsorption on certain macroporous polymer resins was also well-described by this model. researchgate.net
Freundlich Adsorption Model
The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and does not assume monolayer adsorption. nih.govacs.org The linear form of the Freundlich equation is:
where:
KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)¹/ⁿ).
1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption.
The Freundlich model has also been found to be suitable for describing the adsorption of SDBS in certain systems. For example, the adsorption of SDBS on mesoporous silica nanofibers was well-represented by the Freundlich isotherm, suggesting multilayer physisorption. nih.gov In another study, the Freundlich model provided a good explanation for the adsorption of SDBS on a specific type of macroporous polymer resin. researchgate.net
| Adsorbent | Isotherm Model | Maximum Adsorption Capacity (qₘ) (mg/g) | Langmuir Constant (Kₗ) (L/mg) | Freundlich Constant (K₣) ((mg/g)(L/mg)¹/ⁿ) | Freundlich Exponent (n) | Correlation Coefficient (R²) | Reference |
| Modified Natural Zeolite (40% modification) | Langmuir | 8.82 | 0.024 | 1.143 | 1.45 | 0.963 (Langmuir) | ufrgs.br |
| Mesoporous Silica Nanofibers | Freundlich | Not applicable | Not applicable | Not specified | Not specified | Good fit | nih.gov |
| HP20 Macroporous Resin | Freundlich | Not applicable | Not applicable | High | Favorable | Good | researchgate.net |
| HP2MGL Macroporous Resin | Langmuir | High | Favorable | Not applicable | Not applicable | Good | researchgate.net |
Frumkin Adsorption Model
The Frumkin adsorption model is a more complex isotherm that accounts for the lateral interactions between adsorbed molecules. The model introduces an interaction parameter that can be positive (attractive forces) or negative (repulsive forces). While less commonly cited in the context of SDBS adsorption in the provided search results, it offers a more nuanced understanding of the adsorption process, particularly when intermolecular forces on the adsorbent surface are significant. acs.org
Adsorption on Environmental and Engineered Materials
The adsorption of sodium o-dodecylbenzenesulfonate (SDBS) onto various environmental and engineered materials is a critical process influencing its fate, transport, and potential for remediation. The following sections detail the adsorption phenomena of SDBS on specific material types.
Clay Minerals (e.g., Montmorillonite, Kaolinite)
The interaction between sodium o-dodecylbenzenesulfonate and clay minerals is significantly influenced by the specific type of clay and the surrounding chemical conditions.
Montmorillonite:
Studies have shown that the adsorption of SDBS on montmorillonite is highly dependent on the exchangeable cations present in the clay structure. For instance, montmorillonite saturated with Ca²⁺ ions demonstrates significant adsorption of SDBS, whereas Na⁺-saturated montmorillonite shows very little adsorption. nih.govresearchgate.net This difference is attributed to the precipitation of dodecylbenzenesulfonate (DBS⁻) with Ca²⁺ ions released from the montmorillonite through cation exchange. nih.govresearchgate.net The presence of sodium chloride (NaCl) in the solution can further enhance the amount of SDBS sorbed by Ca²⁺-montmorillonite. nih.govresearchgate.net
The adsorption mechanism involves both surface and interlayer adsorption. nih.gov As the concentration of SDBS increases, it can enter the interlayer space of montmorillonite, displacing water molecules and causing a reduction in the interlayer spacing. nih.gov The adsorption process on montmorillonite is considered to be chemical in nature and aligns with a pseudo-second-order kinetic model. nih.gov The adsorption capacity of montmorillonite for SDBS increases with higher SDBS concentrations. nih.gov
The addition of H⁺ ions to the solution can promote the adsorption of SDBS on montmorillonite by reducing the electrostatic repulsion between the negatively charged SDBS and the clay surface. nih.gov
The adsorption of SDBS on kaolinite has been described as a two-stage process that can lead to the formation of apparent multilayers. nih.gov The interaction mechanisms can include hydrophobic interactions, ligand exchange, or electrostatic attraction with the kaolinite surface. nih.gov
Biochars and Modified Biochars
Biochar, a carbonaceous material produced from the pyrolysis of biomass, has been investigated as a potential adsorbent for SDBS. nih.gov The adsorption capacity and mechanisms are dependent on the pyrolysis temperature of the biochar and any subsequent modifications.
Research on biochars derived from corn straw and poplar leaf has shown that those produced at higher temperatures exhibit enhanced adsorption capacity for dodecylbenzene (B1670861) sulfonic acid (DBSA), the acidic form of SDBS. nih.gov The adsorption isotherms for these biochars were found to fit the Langmuir model well, while a linear model was more suitable for biochar produced at a lower temperature. nih.gov The adsorption process is complex and can involve partitioning, anion exchange, the formation of hydrogen bonds, covalent bonds, and charge transfer. nih.gov Covalent bonding, in particular, may be a key mechanism for high-capacity adsorption. nih.gov
Modification of biochar with SDBS has been shown to enhance its ability to adsorb other pollutants, such as methylene (B1212753) blue. bohrium.comsemanticscholar.orgresearchgate.netbcrec.id The modification increases the negative charge on the biochar surface, improving the adsorption of cationic dyes through electrostatic interactions. semanticscholar.orgbcrec.id The presence of the benzene (B151609) ring in SDBS can also contribute to π-π interactions with aromatic pollutants. bohrium.com
Carbon-Based Adsorbents (e.g., Activated Carbon, Carbon Black)
Carbon-based adsorbents are highly effective in removing SDBS from aqueous solutions due to their large surface area and specific surface chemistry.
Activated Carbon:
Activated carbon exhibits a very high adsorption capacity for SDBS, with reported values ranging from 260 to 470 mg/g. nih.gov The primary mechanism for adsorption is the dispersive interactions between the SDBS molecules and the carbon surface. nih.gov The solution pH does not significantly affect the adsorption of SDBS on activated carbon, suggesting that electrostatic interactions play a minor role. nih.govresearchgate.net However, the presence of electrolytes like NaCl can favor SDBS adsorption by increasing the hydrophobic interactions. nih.govresearchgate.net The presence of bacteria can also accelerate and increase SDBS adsorption on activated carbon by increasing the hydrophobicity of the carbon surface. nih.gov
Carbon Black:
Hydrophobic interactions are the main driving force for the adsorption of SDBS on carbon black particles in the absence of NaCl. nih.govresearchgate.net The addition of NaCl significantly increases the amount of adsorbed SDBS. nih.govresearchgate.net At low SDBS concentrations, the adsorption is primarily driven by hydrophobic interactions, and the presence of Na⁺ does not significantly alter the amount of SDBS adsorbed at the adsorption sites. nih.gov
Modified Zeolites
Natural zeolites, with their negatively charged surfaces, have limited ability to adsorb anionic surfactants like SDBS. ufrgs.br However, their adsorption capacity can be significantly enhanced through modification with cationic surfactants.
Modification of natural zeolite with cetyltrimethylammonium bromide (CTAB) creates a positively charged surface, which can then adsorb SDBS. researchgate.net The adsorption mechanism is believed to involve hydrophobic interactions between the carbon chains of the CTAB monolayer on the zeolite surface and the SDBS molecules. ufrgs.br The adsorption capacity of the modified zeolite for SDBS is dependent on the concentration of the modifying surfactant, with a maximum adsorption capacity of 30.7 mg/g reported at a high CTAB coverage. researchgate.net The adsorption of SDBS onto modified zeolite follows the pseudo-second-order kinetic model and is well-described by the Langmuir isotherm model. researchgate.net
Soil Systems (e.g., Humic Volcanic Ash Soil)
The adsorption of SDBS in soil systems is a complex process influenced by factors such as soil composition, pH, and electrolyte concentration.
In highly humic volcanic ash soil, which has a net negative charge, the adsorption of the negatively charged DBS⁻ is influenced by electrostatic repulsion. tandfonline.comtandfonline.com The adsorption of SDBS decreases as the electrolyte concentration decreases and as the pH increases, due to an increase in the repulsive electric potential between the SDBS and the soil particles. tandfonline.com The presence of organic matter in the soil has been shown to increase the adsorption of SDBS at various pH conditions. academicjournals.org The adsorption amount is generally higher at lower pH values. academicjournals.org
Ceramic Glaze Suspension Components
Sodium dodecylbenzene sulfonate is used to improve the stability of ceramic glaze suspensions, which are composed of materials like limestone, feldspar, quartz, and kaolin. researchgate.netresearchgate.net The adsorption of SDBS onto the components of the ceramic glaze suspension follows both the Langmuir and Freundlich isotherm models, with the Freundlich model often providing a better fit. researchgate.net The adsorption of SDBS helps to stabilize the suspension, and this effect is more pronounced in deionized water and low-concentration electrolyte solutions. researchgate.net The addition of both SDBS and a non-ionic polymer like polyvinyl alcohol (PVA) can further enhance the stability of the glaze suspension through a combination of electrostatic and steric repulsion. tci-thaijo.org
Interactive Data Table of Adsorption Findings
| Adsorbent Material | Key Findings | Citations |
| Montmorillonite | Adsorption is significant with Ca²⁺ saturation but minimal with Na⁺ saturation. nih.govresearchgate.net Adsorption involves both surface and interlayer interactions. nih.gov | nih.govresearchgate.netnih.gov |
| Kaolinite | Adsorption occurs in a two-stage process, potentially forming multilayers. nih.gov Mechanisms include hydrophobic, electrostatic, and ligand exchange interactions. nih.gov | nih.gov |
| Biochars | Higher pyrolysis temperatures lead to increased adsorption capacity. nih.gov Adsorption mechanisms are complex, involving partitioning, ion exchange, and various bonding types. nih.gov | nih.gov |
| Modified Biochars | SDBS modification enhances the adsorption of cationic pollutants like methylene blue. bohrium.comsemanticscholar.orgresearchgate.netbcrec.id | bohrium.comsemanticscholar.orgresearchgate.netbcrec.id |
| Activated Carbon | Exhibits very high adsorption capacity (260-470 mg/g). nih.gov Adsorption is primarily driven by dispersive interactions. nih.gov | nih.govresearchgate.net |
| Carbon Black | Hydrophobic interactions are the main adsorption driver. nih.govresearchgate.net The presence of NaCl increases adsorption. nih.govresearchgate.net | nih.govresearchgate.net |
| Modified Zeolites | Modification with cationic surfactants like CTAB is necessary for SDBS adsorption. ufrgs.brresearchgate.net Adsorption capacity can reach up to 30.7 mg/g. researchgate.net | ufrgs.brresearchgate.net |
| Humic Volcanic Ash Soil | Adsorption is influenced by electrostatic repulsion, pH, and electrolyte concentration. tandfonline.comtandfonline.com Organic matter content enhances SDBS adsorption. academicjournals.org | tandfonline.comtandfonline.comacademicjournals.org |
| Ceramic Glaze Components | SDBS acts as a stabilizer in suspensions. researchgate.netresearchgate.net Adsorption follows both Langmuir and Freundlich isotherms. researchgate.net | researchgate.netresearchgate.nettci-thaijo.org |
Rheological Behavior of Sodium O Dodecylbenzenesulfonate Solutions and Dispersions
Dilational Surface Rheology
Dilational surface rheology examines the response of a surface or interface to expansion or compression. For SDBS solutions, this involves measuring the change in surface tension as the surface area is altered, providing insights into the viscoelastic properties of the adsorbed surfactant layer at the air-water or oil-water interface.
Dilational Viscoelastic Moduli (Elasticity and Viscosity)
The dilational viscoelastic modulus is a key parameter in characterizing the rheological behavior of SDBS solutions. It quantifies the resistance of the surfactant-laden interface to changes in area. This modulus has both an elastic (storage) and a viscous (loss) component. The elastic component relates to the ability of the interface to store energy and recover its original state after deformation, while the viscous component represents the energy dissipated as heat during deformation.
Studies have shown that the dilational viscoelasticity of SDBS-adsorbed layers exhibits a bell-shaped behavior with increasing surfactant concentration. mdpi.com Initially, as the SDBS concentration increases, the viscoelastic modulus rises to a maximum. mdpi.com Beyond this point, further increases in concentration lead to a decrease in viscoelasticity. mdpi.com This behavior is attributed to the interplay between the increasing surface coverage of SDBS molecules and the enhanced molecular exchange between the surface and the bulk solution, which can dampen the surface tension gradient. mdpi.com The dilational viscoelastic modulus of SDBS solutions can be determined using techniques like bubble-shape analysis at a fixed oscillating frequency, typically around 0.01 Hz. mdpi.comnewcastle.edu.au
Influence of Salt Concentration and Type on Viscoelasticity
The presence of salts can significantly alter the dilational viscoelastic properties of SDBS solutions. The addition of both monovalent and divalent salts has been found to lower the surface tension and promote the formation of micelles at all concentrations. mdpi.comnewcastle.edu.au However, the effect on the dilational viscoelastic modulus is more complex and depends on the SDBS concentration.
At lower SDBS concentrations (below 0.01–0.02 mM), the addition of salts generally increases the dilational viscoelastic modulus. mdpi.comnewcastle.edu.au This is because the salt ions screen the electrostatic repulsion between the charged head groups of the SDBS molecules, allowing for a more tightly packed interfacial layer that is more resistant to deformation. However, at higher SDBS concentrations, the presence of salts tends to decrease the dilational viscoelasticity. mdpi.comnewcastle.edu.au This is due to the increased rate of molecular exchange between the bulk solution and the interface, which mitigates the changes in surface tension during dilation and compression. mdpi.comnewcastle.edu.au
The type of salt also plays a crucial role. The effect of different salts on the dilational viscoelasticity of SDBS solutions was found to follow the order: CaCl₂ > MgCl₂ > KCl > NaCl > LiCl. mdpi.comnewcastle.edu.au The greater impact of divalent cations (Ca²⁺ and Mg²⁺) is attributed to their higher charge density. mdpi.comnewcastle.edu.au Among the monovalent cations, the differences are related to their varying water affinities and their tendency to form ion pairs with the sulfonate head groups of the SDBS molecules. mdpi.comnewcastle.edu.au
| Salt Type | Effect on Dilational Viscoelasticity at Low SDBS Concentration | Relative Impact on Viscoelasticity |
| Divalent Cations | ||
| Calcium Chloride (CaCl₂) | Increase | Highest |
| Magnesium Chloride (MgCl₂) | Increase | High |
| Monovalent Cations | ||
| Potassium Chloride (KCl) | Increase | Moderate |
| Sodium Chloride (NaCl) | Increase | Lower |
| Lithium Chloride (LiCl) | Increase | Lowest |
Influence on Polymer Solutions
Sodium o-dodecylbenzenesulfonate can have a profound impact on the rheological properties of polymer solutions, particularly those containing hydrophobically associating polymers (HAP). These polymers consist of a water-soluble backbone with a small number of hydrophobic groups.
Shear Thickening and Thinning Phenomena
Polymer solutions, including those with HAP, can exhibit both shear thinning and shear thickening behaviors. Shear thinning is the decrease in viscosity with increasing shear rate, a common characteristic of polymer solutions as the chains align with the flow. polyhub.org Conversely, shear thickening is the increase in viscosity with increasing shear rate.
In HAP solutions, the addition of SDBS has been shown to enhance shear thickening, particularly in the entangled semi-dilute regime. researchgate.net At low shear rates and an optimal SDBS concentration (around 1.0x10⁻³ mol/L), the solution can exhibit significant shear thickening as the HAP concentration moves from a dilute to an entangled semi-dilute state. osti.gov This phenomenon is attributed to the strengthening of the intermolecular associations by the SDBS molecules. However, beyond a certain SDBS concentration, the viscosity of the polymer solution decreases. osti.gov This is because the SDBS molecules begin to form micelles around the hydrophobic groups of the polymer, which disrupts the intermolecular associations and the cross-linked structure. osti.gov
Formation of Microdomains and Network Structures
The interaction between SDBS and HAP leads to the formation of microdomains within the solution. osti.govresearchgate.net These microdomains are regions where the hydrophobic groups of the polymer chains associate with the SDBS molecules. researchgate.net The formation of these microdomains strengthens the structure and viscosity of the polymer solutions. osti.govresearchgate.net
The addition of SDBS can also facilitate the development of a reversible, three-dimensional network structure in the aqueous solution. researchgate.net This network is formed by the binding of SDBS with the hydrophobes of the polymer chains, resulting in a significant increase in the viscosity of the polymer solution. researchgate.net
Effect on Particulate Dispersions
Sodium o-dodecylbenzenesulfonate plays a significant role in modifying the rheological properties of particulate dispersions, such as those containing bentonite (B74815) clay or nanoparticles.
The addition of anionic surfactants like SDBS can significantly influence the flow behavior of bentonite dispersions. ias.ac.initu.edu.trresearchgate.net Bentonite suspensions are known for their thixotropic nature, meaning their viscosity decreases over time under constant shear stress. ias.ac.in The interaction between SDBS and bentonite particles can alter this behavior.
Research has shown that increasing the concentration of a similar anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), in a sodium-activated bentonite (NaLB) dispersion leads to an increase in shear stress, indicating increased gelation. ias.ac.in This gelation is thought to be due to interactions between the alkyl chains of the surfactant molecules. ias.ac.in The addition of SDS was also found to enhance the thixotropy of NaLB dispersions. ias.ac.in
The plastic viscosity of bentonite dispersions is also affected by the addition of anionic surfactants. itu.edu.tr Initially, the plastic viscosity may remain constant up to a certain surfactant concentration, after which it increases as more surfactant anions are adsorbed onto the clay particles. ias.ac.in These adsorbed surfactant molecules can link particles together through interpenetrating alkyl chains, leading to a rise in viscosity. ias.ac.in However, at very high surfactant concentrations, a decrease in viscosity may be observed. ias.ac.in
For instance, in one study, it was found that for CuO/water nanofluids, the presence of SDBS made the viscosity independent of the shear rate. researchgate.net The addition of nanoparticles to surfactant solutions can have a cooperative effect on the bulk viscosity. bohrium.com Research on silica (B1680970) nanoparticles in surfactant solutions has shown that nanoparticles can serve as effective viscosity modifiers. bohrium.comresearchgate.net The viscosity of these mixtures is influenced by factors such as nanoparticle concentration, surfactant type and concentration, temperature, and salinity. bohrium.comresearchgate.net
The interaction of SDBS with clay particles can lead to changes in the dispersion's stability, potentially causing flocculation. researchgate.net The adsorption of surfactant molecules onto the surface of clay particles alters the interfacial properties of the system. researchgate.net
Anionic surfactants like SDBS can influence the "card-house" networks that form in clay dispersions, especially in acidic conditions. researchgate.net At higher pH levels, the electroviscous effect, which relates to the distortion of the electrical double layer around particles under shear, plays a more significant role. researchgate.net The adsorption of surfactant molecules can also impact the distribution of counterions in the Stern and diffuse layers around the clay particles, thereby affecting the salt stability of the dispersion. researchgate.net At high concentrations, interacting surfactant chains on opposing particles can lead to an increase in shear stress and yield value. researchgate.net
Environmental Fate and Degradation Pathways of Sodium O Dodecylbenzenesulfonate
Biodegradation Processes
Biodegradation is a key process in the removal of Sodium o-dodecylbenzenesulfonate from the environment, primarily carried out by microorganisms. nih.govresearchgate.net
Microbial Degradation Mechanisms (Bacteria, Algae)
A variety of microorganisms, including bacteria and algae, are capable of degrading Sodium o-dodecylbenzenesulfonate, utilizing it as a source of carbon and energy. hjkxyj.org.cnnih.gov Bacterial species such as Pseudomonas fluorescens, Bacillus sp., Aeromanas sp., and Ochrobactrum anthropi have been identified as effective degraders. hjkxyj.org.cnnih.gov The degradation process often involves intracellular enzymes. nih.gov Studies have shown that some bacteria can achieve over 95% removal of the compound under optimal conditions. hjkxyj.org.cn
The alga Chlorella vulgaris has also been shown to degrade Sodium o-dodecylbenzenesulfonate. nih.gov The degradation process is thought to be driven by reactive oxygen species (ROS) produced by the algae. nih.gov The general mechanism of microbial degradation involves several key steps:
Omega-oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid.
Beta-oxidation: The alkyl chain is progressively shortened by the removal of two-carbon units.
Desulfonation: The sulfonate group is cleaved from the benzene (B151609) ring.
Aromatic Ring Cleavage: The benzene ring is opened, leading to the formation of smaller organic acids that can be further metabolized. nih.gov
Table 1: Microorganisms Involved in Sodium o-Dodecylbenzenesulfonate Degradation
| Microorganism | Type | Degradation Capability | Reference |
|---|---|---|---|
| Pseudomonas fluorescens P-11 | Bacterium | Nearly 100% removal of 40 mg/L SDBS in 72 hours. | hjkxyj.org.cn |
| Bacillus sp. B-24 | Bacterium | Over 95% removal of 40 mg/L SDBS in 72 hours. | hjkxyj.org.cn |
| Aeromanas sp. A-2 | Bacterium | Over 95% removal of 40 mg/L SDBS in 72 hours. | hjkxyj.org.cn |
| Ochrobactrum anthropi WZR-A | Bacterium | Over 80% degradation when initial concentration was lower than 400 mg/L. | nih.gov |
| Chlorella vulgaris | Alga | Demonstrated degradation of the compound. | nih.gov |
Identification of Intermediate Degradation Products
The biodegradation of Sodium o-dodecylbenzenesulfonate proceeds through the formation of various intermediate products. Electrospray ionization mass spectrometry (ESI-MS) has been a valuable tool in identifying these metabolites. nih.gov The degradation pathway involves the shortening of the alkyl chain and the eventual breakdown of the aromatic ring. nih.gov
Key intermediate products identified during the microbial degradation of Sodium o-dodecylbenzenesulfonate include:
4-Sodium sulfophenyldodecanoate acid and its homologs: These are formed through the initial oxidation of the alkyl chain. nih.gov
4-Sodium sulfobenzoic acid: This results from the shortening of the alkyl chain. nih.gov
Butanedioic acid (Succinic acid): A product of the opening of the benzene ring. nih.gov
Formic acid sulfonate, benzoic acid, and acetic acid: These are further breakdown products. nih.gov
Ultimately, complete biodegradation leads to the formation of water, carbon dioxide, and sodium sulfate (B86663). nih.gov
Table 2: Identified Intermediate Degradation Products of Sodium o-Dodecylbenzenesulfonate
| Intermediate Product | Chemical Formula | Stage of Degradation | Reference |
|---|---|---|---|
| 4-Sodium sulfophenyldodecanoate acid | C₁₈H₂₇NaO₅S | Initial alkyl chain oxidation | nih.gov |
| 4-Sodium sulfobenzoic acid | C₇H₅NaO₅S | Alkyl chain shortening | nih.gov |
| Butanedioic acid (Succinic acid) | C₄H₆O₄ | Benzene ring opening | nih.gov |
| Benzoic acid | C₇H₆O₂ | Post-desulfonation | nih.gov |
| Acetic acid | C₂H₄O₂ | Benzene ring opening | nih.gov |
Factors Influencing Biodegradation Rate
The rate of biodegradation of Sodium o-dodecylbenzenesulfonate is influenced by several factors. The structure of the alkyl chain is a critical determinant. Linear alkylbenzene sulfonates (LAS), such as the ortho-isomer, are more readily biodegradable than their branched-chain counterparts.
Other factors that affect the biodegradation rate include:
Temperature: Optimal temperatures for microbial activity enhance degradation. For instance, a temperature of 30°C has been found to be optimal for several bacterial strains. hjkxyj.org.cnnih.gov
pH: A neutral pH of 7.0 is generally optimal for the growth of degrading bacteria. hjkxyj.org.cnnih.gov
Initial Concentration: High concentrations of the surfactant can be inhibitory to microbial growth, thus slowing down the degradation rate. nih.gov
Aerobic Conditions: The presence of oxygen is generally required for the efficient biodegradation of LAS. nih.gov
Advanced Oxidation Processes for Degradation
In addition to biodegradation, advanced oxidation processes (AOPs) are effective in degrading Sodium o-dodecylbenzenesulfonate, particularly in water and wastewater treatment settings. researchgate.net These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can oxidize the surfactant. researchgate.net
Ozonation Kinetics and Mechanisms
Ozonation is an effective AOP for the removal of Sodium o-dodecylbenzenesulfonate. The degradation can occur through two main pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals formed from ozone decomposition. acs.orgacs.org The reaction kinetics are influenced by pH, with degradation being significantly faster at higher pH values (e.g., pH 10) where the formation of hydroxyl radicals is favored. acs.orgresearchgate.net
Combined UV Radiation and Ozone Degradation
The combination of ultraviolet (UV) radiation with ozone (O₃/UV) creates a synergistic effect, leading to more efficient degradation of Sodium o-dodecylbenzenesulfonate compared to either treatment alone. researchgate.netnih.gov UV radiation enhances the decomposition of ozone, leading to an increased production of hydroxyl radicals, which are powerful oxidizing agents. researchgate.net
This combined process has been shown to achieve nearly complete elimination of the surfactant in a short treatment time. researchgate.net While the surfactant itself is rapidly destroyed, the complete mineralization to carbon dioxide and water may take longer. researchgate.netnih.gov Studies have also identified the formation of intermediate products like formaldehyde (B43269) and glyoxal (B1671930) during ozonation, which can be effectively removed with the combined O₃/UV treatment. nih.gov
Table 3: Comparison of Degradation Methods for Sodium o-Dodecylbenzenesulfonate
| Degradation Method | Key Reactive Species | Influencing Factors | Efficiency | Reference |
|---|---|---|---|---|
| Biodegradation | Microbial enzymes | Temperature, pH, concentration, alkyl chain structure | High, but can be slow. | nih.govhjkxyj.org.cnnih.govnih.govacs.org |
| Ozonation | Molecular ozone, Hydroxyl radicals (•OH) | pH, ozone dose | Effective, especially at high pH. | acs.orgacs.orgresearchgate.netelsevierpure.com |
| UV/Ozone | Hydroxyl radicals (•OH) | UV intensity, ozone dose | Very high and rapid degradation. | researchgate.netnih.gov |
Influence of pH and Hydroxyl Radical Scavengers on Degradation
The degradation efficiency of Sodium o-dodecylbenzenesulfonate (SDBS) is significantly affected by the pH of the solution, with the optimal pH varying depending on the specific degradation process employed. Advanced oxidation processes (AOPs), which rely on the generation of highly reactive hydroxyl radicals (•OH), are particularly sensitive to pH conditions. The presence of hydroxyl radical scavengers also plays a crucial role, as their addition can inhibit degradation, thereby confirming the radical-based mechanism of the breakdown process.
The influence of pH is multifaceted. It can alter the surface charge of catalysts, the speciation of pollutants, and the decomposition rate of oxidants like ozone and hydrogen peroxide, which in turn affects the generation of hydroxyl radicals. For instance, in ozonation processes, the degradation rate of SDBS was observed to be particularly rapid at a pH of 10. acs.org This is because at high pH values, ozone decomposition into hydroxyl radicals is accelerated. Conversely, in Fenton-like oxidation processes using ferric ions, a high degradation efficiency of 90.5% was achieved under acidic conditions at pH 4. researchgate.net The electro-Fenton process showed optimal results at an even more acidic pH of 2. researcher.life In photocatalytic systems using a Titanium dioxide (TiO2)-bentonite catalyst, the optimal pH range for SDBS degradation was found to be between 6 and 8. researcher.liferesearchgate.net
To confirm the role of hydroxyl radicals in the degradation of SDBS, scavenging experiments are often conducted. In these studies, a chemical that readily reacts with hydroxyl radicals, known as a scavenger, is introduced into the system. A decrease in the degradation rate of SDBS in the presence of the scavenger indicates that hydroxyl radical-mediated oxidation is a primary pathway for its removal. Common scavengers used in such studies include tert-butyl alcohol, 1-butanol (B46404), and potassium bromide (KBr). acs.orgnih.gov For example, investigations using 1-butanol and KBr revealed that SDBS degradation primarily occurs through radical reactions. nih.gov Similarly, the influence of tert-butyl alcohol on the ozonation rate was observed to distinguish between direct reaction with ozone and indirect reaction via hydroxyl radicals. acs.org The rate constants for the direct reaction with ozone and the reaction with hydroxyl radicals were determined to be 3.68 M⁻¹·s⁻¹ and 1.16 × 10¹⁰ M⁻¹·s⁻¹, respectively, highlighting the significantly faster reaction with the hydroxyl radical. acs.org
Optimal pH Conditions for SDBS Degradation by Various Methods
| Degradation Method | Optimal pH | Reference |
|---|---|---|
| Ozonation | 10 | acs.org |
| Fenton-like Oxidation (Fe³⁺) | 4 | researchgate.net |
| Electro-Fenton | 2 | researcher.life |
| Photocatalysis (TiO₂-Bentonite) | 6 - 8 | researcher.liferesearchgate.net |
Role of Catalysts in Degradation
Catalysts play a pivotal role in enhancing the degradation of Sodium o-dodecylbenzenesulfonate (SDBS), primarily by facilitating the generation of powerful oxidizing species like hydroxyl radicals through various advanced oxidation processes (AOPs). The use of catalysts can lead to significantly higher removal efficiencies under milder conditions than non-catalytic processes.
Photocatalysis is a widely studied method for SDBS degradation. Semiconductor materials like titanium dioxide (TiO₂) are commonly used. When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. nih.gov To overcome the difficulty of recovering fine TiO₂ particles from treated water, it can be immobilized on a support material like bentonite (B74815). A TiO₂-bentonite composite proved to be highly effective, achieving 99.3% degradation of SDBS under UV irradiation. researchgate.net The method of preparing the catalyst also influences its effectiveness, with one study finding that using nitric acid in the preparation of TiO₂-bentonite resulted in a more efficient catalyst compared to using hydrochloric acid or perchloric acid. researcher.liferesearchgate.net Other photocatalysts, such as zinc oxide (ZnO) immobilized on mesoporous hollow silica (B1680970) spheres, have also shown improved degradation efficiencies. researcher.life
Fenton and Fenton-like processes are another effective catalytic approach. The classic Fenton reaction uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂) into hydroxyl radicals. nih.gov Studies have shown that the addition of Fe²⁺, alone or in conjunction with H₂O₂ (the Fenton reagent), has a positive effect on SDBS degradation. nih.gov A Fenton-like process, using ferric ions (Fe³⁺) instead of ferrous ions, has also been successfully applied, achieving over 90% SDBS removal under optimal conditions. researchgate.net
Catalytic Wet Air Oxidation (CWAO) utilizes a catalyst to improve the efficiency of wet air oxidation. In one study, activated carbon (AC) was used as a catalyst for SDBS degradation. The results indicated that the activated carbon acted both as an adsorbent and a catalyst, achieving total organic carbon (TOC) conversions of up to 52% at 160°C. nih.gov This was comparable to the conversion achieved in non-catalytic wet air oxidation but at a lower temperature. nih.gov
Effectiveness of Various Catalysts in SDBS Degradation
| Catalyst System | Process | Key Findings | Reference |
|---|---|---|---|
| TiO₂-Bentonite | Photocatalysis | Achieved 99.3% SDBS degradation. Preparation with nitric acid was most effective. | researcher.liferesearchgate.netresearchgate.net |
| Nano-TiO₂ | Photocatalysis | Removed 98.7% of SDBS in a photocatalytic system. | jwent.net |
| ZnO-Immobilized Mesoporous Hollow Silica Spheres | Photocatalysis | Showed improved degradation efficiencies compared to unsupported ZnO. | researcher.life |
| Fe²⁺ / H₂O₂ (Fenton Reagent) | Fenton Oxidation | Addition of Fe²⁺ or the Fenton reagent had a positive effect on degradation. | nih.govnih.gov |
| Fe³⁺ / H₂O₂ | Fenton-like Oxidation | Achieved 90.5% SDBS removal and 70.7% COD reduction. | researchgate.net |
| Activated Carbon (AC) | Catalytic Wet Air Oxidation (CWAO) | Behaved as both adsorbent and catalyst, giving TOC conversions up to 52%. | nih.gov |
Enhanced Oil Recovery (EOR) Techniques
In the petroleum industry, maximizing oil extraction from reservoirs is a critical challenge. Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field compared to primary and secondary recovery methods. Sodium o-dodecylbenzenesulfonate plays a crucial role in chemical EOR (cEOR) due to its ability to favorably alter the fluid dynamics and interfacial properties within the reservoir rock.
Interfacial Tension Reduction in Oil-Water Systems
A primary mechanism by which SDBS enhances oil recovery is through the significant reduction of interfacial tension (IFT) between oil and water. wpmucdn.comnih.gov Trapped oil in the porous media of reservoir rock is held by strong capillary forces, which are directly proportional to the IFT. By lowering this tension, SDBS facilitates the mobilization and displacement of residual oil that would otherwise be unrecoverable. aip.org
The amphiphilic nature of the SDBS molecule, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head, allows it to accumulate at the oil-water interface. This arrangement disrupts the cohesive forces between the oil and water molecules, leading to a substantial decrease in IFT. Research has shown that SDBS can lower the IFT to ultra-low values, often in the order of 10⁻³ mN/m, which is a critical threshold for mobilizing trapped oil droplets. nih.gov The effectiveness of SDBS in reducing IFT can be influenced by factors such as surfactant concentration, salinity, and temperature. psu.edu Studies have demonstrated that optimal formulations of SDBS in low-salinity water can significantly enhance oil recovery by achieving this ultra-low IFT. researchgate.net
Below is a table summarizing the effect of SDBS concentration on interfacial tension in an oil-water system, based on typical research findings.
| SDBS Concentration (wt%) | Interfacial Tension (mN/m) |
| 0 (Pure Water) | ~35 |
| 0.05 | ~5.2 |
| 0.1 (CMC) | ~1.3 |
| 0.5 | ~0.8 |
Note: The values presented are illustrative and can vary based on specific experimental conditions such as oil type, water salinity, and temperature. CMC refers to the Critical Micelle Concentration.
Synergistic Applications with Polymers and Nanoparticles
The efficacy of SDBS in EOR is often magnified when used in conjunction with other chemical agents like polymers and nanoparticles.
Nanoparticles: More recently, the combination of surfactants with nanoparticles has emerged as a promising EOR technique. Nanoparticles, such as silica (SiO₂), can further enhance oil recovery through several mechanisms. When dispersed in an SDBS solution, these nanoparticles can help to alter the wettability of the reservoir rock from oil-wet to more water-wet, which aids in the release of oil from the rock surface. aip.org The nanoparticles can also create a "disjoining pressure" effect that helps to detach oil droplets from the pore walls. researchgate.net The combined formulation of SDBS and nanoparticles can lead to a more significant reduction in IFT and a more stable dispersion compared to using the surfactant alone. aip.org
The following table presents data from a study on the enhanced oil recovery factor using different flooding strategies.
| Flooding Strategy | Additional Oil Recovery Factor (%) |
| Water Flooding | Baseline |
| SDBS Solution (0.5 wt%) | 8.5 |
| Polymer Solution (2000 ppm) | 12.2 |
| SDBS-Polymer Combination | 19.7 |
| SDBS-Silica Nanoparticle Combination | 21.5 |
Note: These are representative values from laboratory core-flooding experiments and can differ based on reservoir conditions.
Mobility Control and Fluid Thickening in EOR Flooding
Mobility control is a critical aspect of EOR, aiming to ensure that the injected fluid moves through the reservoir in a controlled and efficient manner. The mobility ratio, which is the ratio of the mobility of the displacing fluid to the mobility of the displaced fluid (oil), should ideally be less than or equal to one for a stable displacement.
While SDBS itself does not significantly increase the viscosity of the injection fluid, its role in mobility control is primarily realized through its synergistic application with polymers, as mentioned previously. scientific.net The polymer is the primary thickening agent, increasing the viscosity of the aqueous phase and thereby lowering the mobility ratio. scientific.net
Furthermore, SDBS can contribute to mobility control through the formation of emulsions or foams. In certain reservoir conditions, the interaction of the SDBS solution with the crude oil can lead to the in-situ formation of oil-in-water emulsions, which can increase the resistance to flow in swept zones and divert the displacing fluid to unswept areas of the reservoir. aip.org In gas-based EOR methods, SDBS can be used as a foaming agent. The generation of foam significantly reduces the mobility of the gas phase, improving the sweep efficiency and contact with the reservoir oil. nih.gov
Advanced Materials Science and Nanotechnology
The utility of Sodium o-dodecylbenzenesulfonate extends into the realm of materials science and nanotechnology, where its surfactant properties are harnessed for the synthesis, stabilization, and dispersion of nanoscale materials.
Nanoparticle Production and Stabilization
SDBS plays a vital role as a stabilizing agent in the synthesis of various nanoparticles. During the synthesis process, such as chemical reduction, nanoparticles have a high tendency to agglomerate due to strong van der Waals forces, which can compromise their desired properties. SDBS prevents this agglomeration by adsorbing onto the surface of the newly formed nanoparticles. researchgate.net
The hydrophobic tail of the SDBS molecule adsorbs onto the nanoparticle surface, while the hydrophilic sulfonate head extends into the aqueous medium. researchgate.net This creates a charged layer around each nanoparticle, leading to electrostatic repulsion between them. This repulsion overcomes the attractive van der Waals forces, resulting in a stable colloidal dispersion of the nanoparticles. researchgate.net SDBS has been successfully used in the production and stabilization of a variety of nanoparticles, including those made of silica and various metals. researchgate.netresearchgate.net The concentration of SDBS is a critical parameter; an optimal concentration is required to achieve a stable dispersion, as excessive amounts can lead to the formation of micelles that may interfere with the system. researchgate.net
Dispersion of Carbon Nanotubes (CNTs) and Graphene Nanoflakes (GNFs)
Carbon nanotubes (CNTs) and graphene nanoflakes (GNFs) possess extraordinary mechanical, electrical, and thermal properties, making them highly desirable for a wide range of applications. However, their practical use is often hindered by their poor dispersibility in common solvents, particularly water, due to their strong intrinsic van der Waals interactions.
Sodium o-dodecylbenzenesulfonate has proven to be an effective dispersing agent for these carbon-based nanomaterials. wpmucdn.comnih.gov The mechanism of dispersion involves the non-covalent adsorption of SDBS molecules onto the surfaces of the CNTs and GNFs. The benzene ring in the SDBS molecule is thought to facilitate a strong π-π stacking interaction with the graphitic surface of the nanomaterials, while the alkyl chain also adsorbs onto the surface. wpmucdn.com This adsorption process coats the nanomaterials with a layer of surfactant molecules, with their hydrophilic heads oriented towards the water. This imparts a negative charge to the surfaces of the CNTs and GNFs, leading to electrostatic repulsion that overcomes the van der Waals attraction and allows for a stable dispersion in water. acs.org Research has shown that SDBS is particularly effective for dispersing single-walled carbon nanotubes (SWCNTs) at high concentrations. wpmucdn.com Similarly, SDBS has been used to stabilize aqueous dispersions of reduced graphene oxide, a precursor to graphene. researchgate.netscientific.net
The table below summarizes the effectiveness of SDBS in dispersing single-walled carbon nanotubes in an aqueous solution.
| Dispersing Agent | Nanotube Concentration (mg/mL) | Stability |
| Water Only | < 0.01 | Unstable (immediate sedimentation) |
| Sodium Dodecyl Sulfate (SDS) | ~0.5 | Stable for days |
| Sodium o-dodecylbenzenesulfonate (SDBS) | > 1.0 | Stable for months |
Note: This data is compiled from typical findings in the literature and highlights the superior dispersing capability of SDBS for CNTs compared to water alone and another common surfactant, SDS.
Analytical Methodologies for Sodium O Dodecylbenzenesulfonate Characterization and Detection
Spectrophotometric Techniques
Spectrophotometric methods are widely used for the quantification of sodium o-dodecylbenzenesulfonate, often relying on the formation of colored complexes or the intrinsic ultraviolet absorbance of the molecule.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a straightforward and accessible method for determining the concentration of sodium o-dodecylbenzenesulfonate. This technique is based on the principle that the benzene (B151609) ring within the molecule absorbs ultraviolet light at specific wavelengths. cir-safety.org While direct UV detection is possible, methods involving the formation of an ion-pair with a cationic dye are more common for enhancing sensitivity and selectivity, especially in complex matrices like natural water or wastewater. researchgate.netresearchgate.net
One prevalent method involves the use of methylene (B1212753) blue as a cationic dye. researchgate.net The anionic sodium o-dodecylbenzenesulfonate forms a complex with the positively charged methylene blue, which can then be extracted into an organic solvent, typically chloroform. researchgate.net The absorbance of the organic phase is measured at a specific wavelength, usually around 652 nm, to quantify the surfactant concentration. researchgate.netresearchgate.net This method, often referred to as the Methylene Blue Active Substances (MBAS) assay, is a standard procedure for anionic surfactant analysis. cir-safety.org However, it is considered less specific for identifying individual surfactant isomers. cir-safety.org
Other cationic dyes have also been employed to form extractable complexes with sodium o-dodecylbenzenesulfonate and other anionic surfactants. For instance, a method using acridine (B1665455) orange has been developed, where the resulting yellow complex is extracted into toluene (B28343) and measured at 467 nm. researchgate.net Another approach utilizes Crystal Violet, where the ion pair is extracted and measured at a pH of 8.1. researchgate.net Safranine-O has also been investigated as a counter ion, forming an ion-pair that can be extracted and quantified. semnan.ac.ir
A different spectrophotometric strategy involves a replacement reaction. In one such method, sodium o-dodecylbenzenesulfonate displaces Congo red from a complex with cetylpyridinium (B1207926) chloride in a buffered solution (pH 2.03). researchgate.net The change in absorbance is then measured at two wavelengths (590 nm and 469 nm) to determine the concentration of the anionic surfactant. researchgate.net This absorbance ratio difference method has a reported linear range of 3.3-139.4 mg/L for sodium o-dodecylbenzenesulfonate. researchgate.net
Table 1: Comparison of UV-Visible Spectrophotometry Methods
| Method | Reagent(s) | Principle | Wavelength (nm) | Linear Range | Reference |
|---|---|---|---|---|---|
| Methylene Blue Active Substances (MBAS) | Methylene Blue, Chloroform | Ion-pair extraction | 652 | 0.025 - 1.6 mg/L | researchgate.netresearchgate.net |
| Acridine Orange Method | Acridine Orange, Toluene | Ion-pair extraction | 467 | 0 - 6.0 ppm (for SDS) | researchgate.net |
| Congo Red Replacement | Congo Red, Cetylpyridinium Chloride | Replacement reaction | 590 and 469 | 3.3 - 139.4 mg/L | researchgate.net |
| Safranine-O Method | Safranine-O | Ion-pair extraction | Not Specified | 0.3 - 17.0 µM (for SDS) | semnan.ac.ir |
Fluorescent Detection Systems (e.g., Polyion Complexes)
Fluorescent detection systems offer high sensitivity for the determination of anionic surfactants like sodium o-dodecylbenzenesulfonate. These methods often involve the formation of polyion complexes with fluorescent dyes. The interaction between the anionic surfactant and the cationic fluorescent dye leads to a change in the fluorescence signal, which can be correlated to the surfactant concentration. This approach can provide lower detection limits compared to some spectrophotometric methods.
Chromatographic Techniques
Chromatographic techniques are powerful tools for the separation, identification, and quantification of sodium o-dodecylbenzenesulfonate and its isomers, as well as its degradation products. cir-safety.org
High-Pressure Liquid Chromatography (HPLC)
High-Pressure Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of sodium o-dodecylbenzenesulfonate. cir-safety.orgsielc.com It allows for the separation of the different isomers and homologues present in commercial linear alkylbenzene sulfonate (LAS) mixtures. chromforum.org
A common approach is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comchromforum.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid such as phosphoric acid or formic acid to improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile mobile phase modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as the benzene ring in sodium o-dodecylbenzenesulfonate absorbs UV light. cir-safety.orgresearchgate.net
Specialized columns designed for surfactant analysis are also available, which can simplify the chromatographic profile by separating components based more on their carbon number than their branching structure. chromforum.org The choice of column and mobile phase conditions can be tailored to achieve the desired resolution of the various hydrophobic components. chromforum.org
Table 2: Typical HPLC Parameters for Sodium o-Dodecylbenzenesulfonate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reverse-phase (e.g., C18, Newcrom R1) | sielc.comchromforum.org |
| Mobile Phase | Acetonitrile, Water, and an acid (e.g., Phosphoric or Formic Acid) | sielc.com |
| Detector | UV or Mass Spectrometry (MS) | cir-safety.orgsielc.com |
| Application | Separation of isomers and homologues, quantification | chromforum.orgshodex.com |
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Degradation Product Analysis
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a highly sensitive and specific technique for identifying the degradation products of sodium o-dodecylbenzenesulfonate. This method is particularly valuable for studying the environmental fate and biodegradation pathways of the surfactant.
During biodegradation, the long alkyl chain of sodium o-dodecylbenzenesulfonate is shortened through oxidation. nih.gov LC-ESI-MS can detect and identify the resulting intermediate products, such as sulfophenyl carboxylates (SPCs). nih.gov For instance, in studies of the biodegradation of dodecyl benzene sulfonate (DBS), ESI-MS has been used in negative ion mode to detect novel intermediate products like 4-sodium sulfophenyldodecanoate acid and its homologs. nih.gov The high accuracy of mass spectrometry allows for the precise determination of the elemental composition of these degradation products. nih.gov
Titration Methods
Titration methods provide a classic and cost-effective approach for the quantification of sodium o-dodecylbenzenesulfonate. cir-safety.org These methods are based on the reaction between the anionic surfactant and a standard solution of a cationic surfactant or a dye.
A common technique is the two-phase titration method. cir-safety.org In this procedure, the sample containing the anionic surfactant is dissolved in a two-phase system, typically water and an immiscible organic solvent like chloroform. A cationic titrant, such as a quaternary ammonium (B1175870) salt, is then added. An indicator dye that is soluble in one of the phases is also included. At the endpoint of the titration, the indicator changes color or moves from one phase to the other, signaling the complete reaction between the anionic and cationic surfactants.
Another approach involves a direct titration in an aqueous solution using a cationic surfactant as the titrant and an ion-selective electrode to detect the endpoint. For example, cationic surfactants like Benzalkonium chloride can be titrated with a standard solution of sodium dodecyl sulfate (B86663) (SDS). xylemanalytics.com While this example describes the titration of a cationic surfactant with an anionic one, the reverse is also possible. Photometric titration is another option, where the change in absorbance of a dye, such as o-Toluidine Blue, is monitored as the titrant is added. dntb.gov.ua A patent also describes a method involving acid hydrolysis followed by titration with sodium hydroxide (B78521) to determine the content of sodium dodecyl benzene sulfonate. google.com
Karl Fischer Titration
Karl Fischer titration is a widely used method for the determination of water content in various substances. mt.com The principle of this method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, an alcohol, and a base. quveon.com
The reaction can be influenced by the pH of the sample, with an optimal range between 5 and 7.5. quveon.com For acidic samples, a weak base like imidazole (B134444) can be used for neutralization, while weak organic acids such as benzoic or salicylic (B10762653) acid are recommended for basic samples. quveon.com The endpoint of the titration, indicating that all water has reacted, is detected voltametrically using a double platinum pin sensor. mt.com
There are two main types of Karl Fischer titration: volumetric and coulometric. Volumetric titration is faster and generally more cost-effective, while coulometric titration is more suitable for samples with very low water content. quveon.com Calibration of the Karl Fischer reagents is crucial for accurate results and is typically done using standards with a known water content, such as sodium tartrate dihydrate, which contains 15.66% water by weight. quveon.com
Table 1: Karl Fischer Reagents and Standards
| Reagent/Standard | Type | Typical Water Content |
|---|---|---|
| HYDRANAL-Composite 5 | One-component titrant | 5 mg/mL |
| HYDRANAL-Composite 2 | One-component titrant | 2 mg/mL |
| HYDRANAL-Composite 1 | One-component titrant | 1 mg/mL |
| Sodium Tartrate Dihydrate | Solid Standard | 15.66% w/w |
| HYDRANAL-Water Standard 10.0 | Liquid Standard | 10.0 mg/g |
| HYDRANAL-Water Standard 1.0 | Liquid Standard | 1.0 mg/g |
| HYDRANAL-Water Standard 0.1 | Liquid Standard | 0.1 mg/g |
Data sourced from multiple references. mt.comquveon.comhoneywell.comlabicom.cz
Two-Phase Titration
Two-phase titration is a common method for the determination of anionic surfactants like Sodium o-dodecylbenzenesulfonate. xylemanalytics.commetrohm.com This technique involves the titration of the anionic surfactant in a two-phase system, typically composed of water and an organic solvent, with a standard solution of a cationic surfactant. youtube.com
The principle relies on the formation of a hydrophobic adduct between the anionic and cationic surfactants, which then moves into the organic phase. xylemanalytics.com The endpoint of the titration can be determined visually using a mixed indicator system, such as disulfine blue/dimidium bromide, or potentiometrically using a surfactant-sensitive electrode. metrohm.com The potentiometric method offers the advantage of automation and can be comparable in accuracy to the classical visual method. metrohm.com
For accurate results, several factors need to be controlled, including the pH of the solution. For the analysis of anionic surfactants in the presence of fatty acids, the pH should be adjusted to 2-3. xylemanalytics.com The choice of titrant and organic solvent is also crucial. Hyamine® 1622 and TEGO®trant A100 are commonly used cationic titrants, while chloroform, methyl isobutyl ketone, or n-hexane can be used as the organic phase. metrohm.commetrohm.com
Table 2: Reagents for Two-Phase Titration of Anionic Surfactants
| Reagent | Function | Typical Concentration |
|---|---|---|
| Hyamine® 1622 | Cationic Titrant | 0.004 mol/L or 0.005 mol/L |
| TEGO®trant A100 | Cationic Titrant | 0.005 mol/L |
| Sodium Dodecyl Sulfate (SDS) | Anionic Standard | 0.005 mol/L |
| Methyl Isobutyl Ketone (MIBK) | Organic Solvent | - |
| Ethanol | Co-solvent | - |
| Hydrochloric Acid | pH Adjustment | 0.5 mol/L |
| Sodium Hydroxide | pH Adjustment | 0.5 mol/L |
Data sourced from multiple references. xylemanalytics.commetrohm.commetrohm.com
Advanced Spectroscopic and Microscopic Characterization
Advanced spectroscopic and microscopic techniques provide detailed information about the molecular structure, morphology, and elemental composition of Sodium o-dodecylbenzenesulfonate.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Sodium o-dodecylbenzenesulfonate exhibits characteristic absorption peaks corresponding to its different structural components.
Key spectral features include:
Aromatic C=C Stretching: Bands around 1609 cm⁻¹ and 1493 cm⁻¹ are indicative of the benzene ring. researchgate.net
Sulfonate Group (SO₃⁻) Vibrations: Asymmetric and symmetric stretching of the S=O bonds in the sulfonate group appear around 1190 cm⁻¹ and 1046 cm⁻¹, respectively. researchgate.net Another source notes a peak at 1163 cm⁻¹ assigned to the ionic sulfonate group. researchgate.net
Alkyl C-H Vibrations: Peaks at approximately 2852 cm⁻¹, 2927 cm⁻¹, and 2947 cm⁻¹ are due to the C-H vibrations of the dodecyl chain. researchgate.net
Benzene Ring Bending: In-plane bending of the =C-H bonds of the benzene ring is observed around 1013 cm⁻¹, while out-of-plane bending is found near 832 cm⁻¹. researchgate.net
Table 3: Characteristic FTIR Peaks of Sodium o-Dodecylbenzenesulfonate
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|
| ~2947, 2927, 2852 | C-H stretching (dodecyl chain) | researchgate.net |
| ~1609, 1493 | C=C stretching (benzene ring) | researchgate.net |
| ~1190 | Asymmetric S=O stretching (sulfonate) | researchgate.net |
| ~1163 | Ionic Sulfonate (SO₃⁻) group | researchgate.net |
| ~1046 | Symmetric S=O stretching (sulfonate) | researchgate.net |
| ~1013 | =C-H in-plane bending (benzene ring) | researchgate.net |
| ~832 | =C-H out-of-plane bending (benzene ring) | researchgate.net |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology and texture of solid materials at high magnification. Studies utilizing SEM have shown that Sodium o-dodecylbenzenesulfonate can influence the surface characteristics of other materials. For instance, when used to treat expanded graphite (B72142), SEM analysis can reveal the extent of dispersion of the surfactant on the graphite surface. researchgate.net In another study, the adsorption of Sodium o-dodecylbenzenesulfonate onto montmorillonite (B579905) was observed to make the mineral's surface coarser. nih.gov
Energy Dispersive X-ray Spectrometry (EDS)
Energy Dispersive X-ray Spectrometry (EDS or EDX) is often coupled with SEM to provide elemental analysis of a sample. By analyzing the X-rays emitted from the sample when bombarded with an electron beam, EDS can identify the elements present and their relative abundance. When examining materials modified with Sodium o-dodecylbenzenesulfonate, EDS can confirm the presence of sulfur, a key element in the sulfonate group, thereby verifying the adsorption or coating of the surfactant. nih.gov For example, EDS analysis of modified coatings has indicated a high homogeneity of the distribution of the surfactant.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been used to confirm the successful anchoring of sulfonate-containing ligands, such as those derived from dodecylbenzenesulfonic acid, onto the surface of perovskite nanocrystals. researchgate.net This technique provides direct evidence of the chemical bonding between the surfactant and the substrate material.
Table of Compounds
Validation of Analytical Methods
Precision, Sensitivity, and Accuracy
The reliability of any analytical method hinges on its precision, sensitivity, and accuracy. These parameters are crucial for validating the method's performance and ensuring that the generated data is trustworthy for its intended purpose. In the context of Sodium o-dodecylbenzenesulfonate analysis, various studies have meticulously evaluated these performance characteristics for different analytical techniques.
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV%), with lower values indicating higher precision. For the analysis of sodium dodecylbenzenesulfonate, high precision has been demonstrated for several methods.
Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is typically evaluated by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the spectrophotometric method with methylene blue, the LOD was found to be 2.93 mg/g and the LOQ was 9.75 mg/g in catfish samples. researchgate.netundana.ac.idresearchgate.net The sensitivity of this method was also expressed by a molar extency value (ε) of 2.44 x 10^5 L mol⁻¹ cm⁻¹, which is considered high. researchgate.netundana.ac.id The acridine orange spectrophotometric method yielded an even lower limit of detection at 0.0343 mg/L and a limit of quantification of 0.104 mg/L. uns.ac.id The sensitivity for this method, in terms of molar extency, was 4.64 x 10^4 L mol⁻¹cm⁻¹. uns.ac.id The HPLC method for LAS analysis also demonstrated good sensitivity, with the LOD and LOQ for individual homologues being carefully determined. scielo.br
Accuracy represents the closeness of the mean of a set of results to the true or accepted value. It is often assessed through recovery experiments, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the added analyte that is measured is calculated.
The spectrophotometric analysis using methylene blue demonstrated good accuracy, with percent recovery values in the range of 82% to 110%. researchgate.netundana.ac.idresearchgate.net Similarly, the method using acridine orange showed accuracy values between 82.11% and 100.3%. uns.ac.id These recovery rates are generally considered acceptable for trace analysis in complex matrices.
The following tables summarize the performance characteristics of different analytical methods for the determination of Sodium o-dodecylbenzenesulfonate.
Table 1: Performance Characteristics of Spectrophotometric Methods
| Parameter | Method with Methylene Blue | Method with Acridine Orange |
|---|---|---|
| Precision (RSD/CV%) | 0.14 - 1.38% researchgate.netundana.ac.idresearchgate.net | 0.382 - 1.78% uns.ac.id |
| LOD | 2.93 mg/g researchgate.netundana.ac.idresearchgate.net | 0.0343 mg/L uns.ac.id |
| LOQ | 9.75 mg/g researchgate.netundana.ac.idresearchgate.net | 0.104 mg/L uns.ac.id |
| Sensitivity (ε) | 2.44 x 10^5 L mol⁻¹ cm⁻¹ researchgate.netundana.ac.id | 4.64 x 10^4 L mol⁻¹cm⁻¹ uns.ac.id |
| Accuracy (% Recovery) | 82 - 110% researchgate.netundana.ac.idresearchgate.net | 82.11 - 100.3% uns.ac.id |
Table 2: Performance Characteristics of HPLC Method for LAS
| Parameter | Value |
|---|---|
| Instrumental Precision (CV%) | < 1.0% (in water) scielo.br < 4.0% (in synthetic substrate) scielo.br |
| Method Precision (CV%) | ≤ 3.17% scielo.br |
| Linearity (Correlation Coefficient) | ≥ 0.98 scielo.br |
Theoretical and Computational Modeling of Sodium O Dodecylbenzenesulfonate Systems
Adsorption Modeling (e.g., Langmuir, Freundlich, Frumkin Models)
The adsorption of sodium o-dodecylbenzenesulfonate onto solid surfaces is a critical aspect of its application and environmental fate. To describe and predict this behavior, various adsorption isotherm models are employed, with the Langmuir, Freundlich, and Frumkin models being among the most common. These models provide a mathematical framework to understand the equilibrium distribution of SDBS molecules between a liquid phase and a solid surface.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It posits that once a site is occupied, no further adsorption can occur at that site. The Freundlich model , in contrast, is an empirical model that describes multilayer adsorption on a heterogeneous surface, with the number of adsorbed molecules increasing infinitely with concentration. The Frumkin model extends the Langmuir model by accounting for lateral interactions between adsorbed molecules, which can be either attractive or repulsive.
Research has shown that the adsorption of SDBS on various materials can be effectively described by these models. For instance, studies on the adsorption of SDBS onto modified bentonite (B74815) clay and fly ash have demonstrated that the experimental data often fits well with the Langmuir isotherm, suggesting monolayer coverage is a primary mechanism. deswater.comresearchgate.net In some cases, the pseudo-second-order kinetic model, which is related to the chemical adsorption process, also provides a good fit for the adsorption kinetics of SDBS on materials like montmorillonite (B579905). nih.gov The choice of the best-fitting model depends on the specific adsorbent, the solution chemistry (such as pH and ionic strength), and the concentration of SDBS. researchgate.net For example, the adsorption of SDBS on polyethyleneimine-modified bentonite clay was found to be best described by the Langmuir and Temkin isotherms. deswater.com
| Adsorbent | Isotherm Model | Key Parameters | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Polyethyleneimine-modified bentonite | Langmuir | qm = 443.1 mg·g⁻¹ | 0.9968 | deswater.com |
| Fly Ash | Langmuir | qmax = 556 mg/g (at 45°C) | Not specified | researchgate.net |
| Modified Natural Zeolite (40% CTAB) | Langmuir | qmáx = 8.82 mg g⁻¹ | 0.963 | ufrgs.br |
| Modified Natural Zeolite (40% CTAB) | Freundlich | KF = 1.143 (mg g⁻¹(L mg⁻¹)¹/ⁿ) | Not specified | ufrgs.br |
Aggregation Behavior Modeling
The self-assembly of surfactant molecules like sodium o-dodecylbenzenesulfonate into aggregates such as micelles is a fundamental property that dictates their function. Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating this aggregation behavior at the molecular level. pku.edu.cn
MD simulations can model the dynamic process of micelle formation, providing detailed information about the structure, size, and shape of the aggregates. nih.gov These simulations track the positions and velocities of individual atoms or groups of atoms over time, governed by a set of force fields that describe the interactions between them. For SDBS, these simulations can reveal how the hydrophobic dodecylbenzene (B1670861) tails cluster together to form the core of a micelle, while the hydrophilic sulfonate head groups are exposed to the aqueous solvent. mdpi.com
These models can also explore the influence of various factors on aggregation, such as surfactant concentration, temperature, and the presence of salts or other solutes. nih.govacs.org For example, simulations can show how increasing the concentration of SDBS leads to the formation of larger or differently shaped aggregates, such as cylindrical micelles. pku.edu.cn By combining experimental techniques with molecular dynamics, researchers can obtain a more complete picture of the solute's effect on the structure and interfacial properties of SDBS micelles. mdpi.com
| Simulation Focus | Key Findings | Computational Method | Reference |
|---|---|---|---|
| Adsorption and Aggregation on Silica (B1680970) Surface | SDBS molecules adsorb on the silica surface and can form hemi-cylindrical micelles with a hydrophobic core. pku.edu.cn | Molecular Dynamics (MD) | pku.edu.cnresearchgate.net |
| Effect of Solutes on Micelle Structure | The presence of solutes like benzene (B151609) can alter the packing and aggregation number of SDBS in a micelle. mdpi.com | MD with CHARMm Force Field | mdpi.com |
| General Ionic Surfactant Aggregation | Coarse-grained models can predict transitions to different aggregate shapes (e.g., worm-like micelles, vesicles) with changes in composition. acs.org | Dissipative Particle Dynamics (DPD) | acs.org |
Prediction of Interfacial Properties
The behavior of sodium o-dodecylbenzenesulfonate at interfaces, such as the air-water or oil-water interface, is crucial for its role in detergency, emulsification, and foaming. Theoretical and computational models are used to predict key interfacial properties, including surface tension, interfacial tension, and the structure of the adsorbed surfactant layer.
Classical force fields can be developed and optimized to accurately predict the surface tension and other interfacial properties of surfactant solutions. nih.gov Molecular dynamics simulations are frequently used to model the interface, providing a dynamic view of how SDBS molecules arrange themselves. These simulations can predict the surface excess concentration (the amount of surfactant adsorbed at the interface) and the orientation of the surfactant molecules. sciopen.com
Furthermore, advanced theoretical frameworks like Density Functional Theory (DFT) can be applied to predict the interfacial properties of complex molecular fluids. nih.gov These methods can calculate properties like the surface tension of surfactant solutions and provide insights into the density profiles of different components across the interface. nih.gov The combination of these computational approaches allows for a detailed prediction of how factors like salinity and the presence of other chemicals affect the interfacial behavior of SDBS. dntb.gov.ua
| Property Predicted | Computational Method | System Studied | Reference |
|---|---|---|---|
| Surface Tension, Surface Concentration | Classical Force Field MD | Air/SDS/Water Interface | nih.gov |
| Molecular Orientation at Interface | Sum Frequency Generation Vibrational Spectroscopy (SFG-VS) & Modeling | SDBS at Solid/Liquid Interface | sciopen.com |
| Interfacial Tension | Molecular Dynamics (MD) | Decane-Water Interface with Salts | researchgate.net |
| Vapor-Liquid Interfacial Properties | SAFT-γ Coarse-Grained DFT | Various Molecular Fluids | nih.gov |
Q & A
Basic Research Questions
Q. How can researchers synthesize high-purity sodium o-dodecylbenzenesulfonate, and what critical steps ensure structural fidelity?
- Methodological Answer : The synthesis typically involves sulfonation of o-dodecylbenzene using concentrated sulfuric acid or oleum under controlled temperature (50–80°C). A key step is the Fries rearrangement of phenyl dodecanoate using titanium tetrachloride as a catalyst at high temperatures (180–200°C) to favor ortho-substitution . Post-synthesis, recrystallization from ethanol-water mixtures removes unreacted precursors. Purity is validated via HPLC (>98% purity) and elemental analysis (C, H, S content within 0.4% of theoretical values) .
Q. What analytical techniques are optimal for characterizing sodium o-dodecylbenzenesulfonate’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify alkyl chain conformation and sulfonate group positioning (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1180 cm (S=O symmetric stretch) and 1040 cm (S-O asymmetric stretch) confirm sulfonate functionality .
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks at m/z 325.486 (CHNaOS) .
Q. How does sodium o-dodecylbenzenesulfonate interact with biomembranes in toxicity studies?
- Methodological Answer : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes. Comparative studies between linear (LAS) and branched (BAS) isomers show BAS (e.g., sodium o-dodecylbenzenesulfonate) disrupt lipid bilayers more severely due to hydrophobic tail packing inefficiencies . Dose-response curves (0.1–10 mM) in rat hepatocyte models quantify EC values, with LC-MS/MS validating metabolite profiles .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in adsorption efficiency data of sodium o-dodecylbenzenesulfonate on activated carbon?
- Methodological Answer :
- Variable Control : Systematically vary pH (2–12), ionic strength (0.1–1.0 M NaCl), and carbon pore size (microporous vs. mesoporous) to isolate confounding factors .
- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) models. Discrepancies arise from pH-dependent sulfonate group ionization (pKa ~1.5), altering electrostatic interactions .
- Competitive Adsorption : Introduce co-surfactants (e.g., Tween 80) to mimic industrial effluents and quantify displacement via UV-Vis spectroscopy at λ = 224 nm .
Q. What strategies optimize the use of sodium o-dodecylbenzenesulfonate in micellar-enhanced ultrafiltration (MEUF) for pollutant removal?
- Methodological Answer :
- Critical Micelle Concentration (CMC) Determination : Conduct conductivity measurements at 25°C; CMC for sodium o-dodecylbenzenesulfonate is ~1.2 mM .
- Operational Parameters : Use a 10 kDa membrane at transmembrane pressures of 0.5–2.0 bar. Monitor rejection coefficients for heavy metals (e.g., Pb) using ICP-OES, achieving >90% efficiency at surfactant/metal molar ratios ≥5:1 .
Q. How do structural isomers of sodium dodecylbenzenesulfonate affect colloidal stability in nanoparticle synthesis?
- Methodological Answer :
- Zeta Potential Analysis : Compare ortho- (negative charge density ~ -40 mV) vs. para-substituted isomers. Ortho isomers induce higher electrostatic stabilization in AuNP synthesis (20 nm size, PDI <0.2) due to steric hindrance from the bulky sulfonate group .
- Kinetic Studies : Use stopped-flow spectrophotometry to track nucleation rates (t <10 ms for ortho vs. 50 ms for para isomers) .
Data Contradiction Resolution
Q. How can conflicting reports on the ecotoxicity of sodium o-dodecylbenzenesulfonate be reconciled?
- Methodological Answer :
- Isomer-Specific Analysis : Separate branched (BAS) and linear (LAS) isomers via reverse-phase HPLC. Toxicity assays (e.g., Daphnia magna LC) show BAS is 3–5× more toxic than LAS due to slower biodegradation .
- Metabolite Profiling : Use C-labeled surfactants in biodegradation studies. BAS produces persistent sulfophenyl carboxylates (SPCs), whereas LAS degrades fully within 28 days .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
